Z-LVG-CHN2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119670-30-3 |
|---|---|
Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
InChI Key |
ZLDBPOCJCXPVND-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Synonyms |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for the compound Z-LVG-CHN2, a notable inhibitor of viral entry. The information presented herein is intended for a technical audience and details the molecular interactions, relevant signaling pathways, and the experimental validation of its antiviral properties.
Core Mechanism of Action: Inhibition of Cathepsin L
This compound exerts its antiviral effect by targeting and inhibiting cathepsin L, a crucial host cell protease.[1] This mechanism is particularly effective against viruses that rely on the endosomal pathway for entry into host cells.
Following attachment to the host cell receptor, many viruses, including several coronaviruses, are internalized into endosomes. The acidic environment of the endosome triggers the activation of cathepsin L. This activated protease then cleaves the viral spike protein, a critical step for inducing conformational changes that lead to the fusion of the viral and endosomal membranes. This fusion event is essential for the release of the viral genome into the cytoplasm, allowing for subsequent replication.
This compound acts as a potent and specific inhibitor of cathepsin L, thereby preventing the proteolytic cleavage of the viral spike protein.[1] By blocking this essential step, this compound effectively traps the virus within the endosome, preventing the release of its genetic material and halting the infection at an early stage. This targeted action makes this compound a promising candidate for antiviral therapy.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated across various cell lines and coronaviruses. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity (EC50) of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.19 | [2] |
| SARS-CoV-2 | 293T-ACE2 | 0.0011 | [2] |
| SARS-CoV-2 | Huh-7-ACE2 | 0.0069 | [2] |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | |
| SARS-CoV-2 | A549-hACE2 | 0.046 | |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | |
| SARS-CoV-1 | A549-hACE2 | 0.050 | |
| HCoV-229E | HeLa-hACE2 | 0.069 |
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 (µM) | Reference |
| VeroE6-eGFP | >20 | |
| A549-hACE2 | >25 | |
| Caco-2 | >50 |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.
1. Cathepsin L Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of cathepsin L.
-
Principle: The assay utilizes a fluorogenic substrate for cathepsin L, such as Z-Phe-Arg-AMC. In the presence of active cathepsin L, the substrate is cleaved, releasing a fluorescent product (AMC) that can be quantified. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence.
-
Protocol:
-
Recombinant human cathepsin L is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate Z-Phe-Arg-AMC.
-
The reaction is incubated at 37°C for a defined period.
-
The fluorescence is measured using a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-505 nm.
-
The concentration of this compound that inhibits 50% of the cathepsin L activity (IC50) is calculated from the dose-response curve.
-
2. Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is targeted by the antiviral compound.
-
Principle: By adding the inhibitor at different time points relative to viral infection, it is possible to determine whether the compound acts on an early (e.g., entry) or late (e.g., replication, egress) stage.
-
Protocol:
-
Host cells are seeded in a multi-well plate and infected with the virus.
-
This compound is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
As a control, a known inhibitor of a specific viral life cycle stage (e.g., a polymerase inhibitor) is run in parallel.
-
After a single replication cycle (typically 24-48 hours), the viral yield is quantified using methods such as RT-qPCR or a plaque assay.
-
A significant reduction in viral yield only when the compound is added at early time points indicates that it targets the entry stage.
-
3. Pseudotyped Virus Neutralization Assay
This assay assesses the ability of an inhibitor to block viral entry mediated by the viral spike protein in a safe, non-replicative system.
-
Principle: Pseudoviruses are engineered viral particles that contain a reporter gene (e.g., luciferase) and are enveloped by the spike protein of the virus of interest. Inhibition of entry is measured by a decrease in the reporter gene expression.
-
Protocol:
-
Pseudoviruses expressing the spike protein of the target coronavirus are generated.
-
The pseudoviruses are pre-incubated with serial dilutions of this compound.
-
The mixture is then added to host cells expressing the appropriate viral receptor (e.g., ACE2).
-
After incubation (typically 48-72 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The concentration of this compound that reduces the reporter signal by 50% (IC50) is determined.
-
4. Viral RNA Yield Assay (RT-qPCR)
This assay quantifies the amount of viral RNA produced in the presence of the inhibitor, providing a measure of its overall antiviral efficacy.
-
Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to amplify and quantify viral RNA from the supernatant or lysates of infected cells.
-
Protocol:
-
Host cells are infected with the virus and treated with different concentrations of this compound.
-
At a specific time point post-infection, total RNA is extracted from the cell culture supernatant or cell lysate.
-
The extracted RNA is reverse-transcribed into cDNA.
-
The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene.
-
The amount of viral RNA is quantified, and the EC50 value is calculated based on the reduction in viral RNA levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and the workflows of the key experiments used to characterize its mechanism of action.
Caption: Mechanism of this compound action on the viral entry pathway.
Caption: Workflow for the Cathepsin L enzymatic inhibition assay.
Caption: Workflow for the Time-of-Addition assay.
Caption: Workflow for the Pseudotyped Virus Neutralization assay.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviews on Biological Activity, Clinical Trial and Synthesis Progress of Small Molecules for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-LVG-CHN2: A Cysteine Protease Inhibitor with Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide derivative that functions as a broad-spectrum inhibitor of cysteine proteases. Its primary mechanism of antiviral action, particularly against SARS-CoV-2, is the inhibition of host cell endosomal cysteine proteases, with a notable activity against Cathepsin L. This inhibition effectively blocks the proteolytic processing of the viral spike protein, a critical step for viral entry into the host cell. This document provides a comprehensive overview of the known targets of this compound, its quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Core Target and Mechanism of Action
This compound is a member of the diazomethylketone class of irreversible cysteine protease inhibitors. The diazomethylketone "warhead" covalently modifies the active site cysteine residue of the target protease, leading to its irreversible inactivation. While initially investigated in the context of various cysteine proteases, its relevance in virology has been highlighted by its activity against coronaviruses.
Contrary to initial hypotheses that it might target the viral main protease (3CLpro) of SARS-CoV-2, studies have shown that the antiviral efficacy of this compound is primarily due to the inhibition of host cell proteases. Specifically, it targets cathepsins, a family of proteases found in endosomes. For many viruses, including SARS-CoV-2, entry into the host cell occurs via the endocytic pathway. Within the endosome, the viral spike protein requires cleavage by host proteases, such as Cathepsin L, to facilitate fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm. By inhibiting Cathepsin L and related proteases, this compound prevents this crucial step in the viral life cycle.[1][2]
The inhibitory activity of this compound extends to other viruses that rely on host cysteine proteases for their replication, such as Herpes Simplex Virus (HSV).[3][4]
Quantitative Data
The antiviral activity of this compound has been quantified in various cell-based assays. The following tables summarize the available data on its efficacy against different viruses.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Format | Endpoint | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | CPE Reduction | Cell Viability | 0.19 | >10 | >52 | [5] |
| SARS-CoV-2 | VeroE6-eGFP | CPE Reduction | GFP Signal | 1.33 | >20 | >15 | |
| SARS-CoV-1 | A549-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.050 | >25 | >500 | |
| HCoV-229E | A549-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.069 | >25 | >362 | |
| SARS-CoV-2 | HeLa-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.006 | >25 | >4167 | |
| SARS-CoV-2 | Caco-2 | Visual CPE Scoring | Cytopathic Effect | >50 | >50 | - |
Note: The lack of activity in Caco-2 cells is attributed to the fact that these cells primarily utilize the TMPRSS2-mediated entry pathway for SARS-CoV-2, which is independent of cathepsins.
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus | Effect | Reference |
| Herpes Simplex Virus (HSV) | Inhibition of replication | |
| Poliovirus | No significant effect on replication |
Experimental Protocols
SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay
This protocol is a generalized procedure based on commonly used methods for assessing antiviral efficacy.
Objective: To determine the concentration at which this compound inhibits SARS-CoV-2-induced cell death.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM with 2% FBS). The final concentrations should typically range from 0.01 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Infection and Treatment: Remove the growth medium from the cells. Add 50 µL of the prepared compound dilutions to the respective wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in assay medium at a Multiplicity of Infection (MOI) of 0.01.
-
Controls: Include wells with cells only (mock-infected), cells with virus and vehicle control, and cells with vehicle control only (for cytotoxicity assessment).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Viability Measurement: After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and then measuring the luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the mock-infected and virus-infected controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. Cytotoxicity (CC50) is determined similarly using the uninfected, compound-treated cells.
Cathepsin L Activity Assay
This is a representative protocol for measuring the inhibitory activity of this compound against Cathepsin L.
Objective: To determine the IC50 of this compound for Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the diluted this compound solutions. Then, add a solution of recombinant human Cathepsin L to each well. Incubate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Cathepsin L substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader. The increase in fluorescence corresponds to the cleavage of the substrate by the enzyme.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. The percentage of inhibition is calculated relative to the vehicle control (enzyme with DMSO). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: SARS-CoV-2 entry via the endosomal pathway and inhibition by this compound.
Experimental Workflows
Caption: Workflow for a cell-based antiviral cytopathic effect (CPE) assay.
Caption: Workflow for an in vitro Cathepsin L enzymatic inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
Z-LVG-CHN2: A Technical Guide to its Cysteine Protease Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. Structurally, it is a tripeptide derivative designed to mimic a substrate-binding region of human cysteine proteases. Its primary mechanism of action involves the covalent modification of the active site cysteine residue, leading to the inactivation of the target protease. This inhibitor has garnered significant interest for its antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Its efficacy is primarily attributed to the inhibition of host-cell cathepsin L, a key enzyme in the endosomal entry pathway of these viruses.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of cysteine proteases.[1] Its tripeptide structure facilitates recognition and binding to the active site of target proteases. The diazomethylketone (CHN2) warhead then covalently modifies the catalytic cysteine residue, leading to the irreversible inactivation of the enzyme.
A significant body of research has focused on the antiviral activity of this compound, which has been shown to be effective against a range of coronaviruses, including SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E.[2] This antiviral effect is not due to the direct inhibition of viral proteases but rather the targeting of a host-cell factor, specifically cathepsin L.[2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the proteolytic processing of the viral spike (S) protein, a necessary step for viral entry into the host cell via the endosomal pathway.[2] By inhibiting cathepsin L, this compound prevents the conformational changes in the spike protein required for fusion of the viral and endosomal membranes, thereby blocking viral entry and subsequent replication.[2]
The activity of this compound is notably cell-specific. It demonstrates potent antiviral effects in cell lines that rely on the endosomal entry pathway, such as VeroE6, A549-hACE2, and HeLa-hACE2 cells. However, in cell types that also express the transmembrane protease serine 2 (TMPRSS2), which provides an alternative, cell-surface route for viral entry, the inhibitory effect of this compound is diminished.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified primarily through cell-based antiviral assays and direct enzymatic assays. The following table summarizes the key quantitative data available for this compound.
| Target/Virus | Assay Type | Cell Line | Parameter | Value | Reference |
| Cathepsin L | Enzymatic Assay | N/A | EC50 | <50 nM | |
| SARS-CoV-2 | Antiviral Assay | Vero E6 | EC50 | 190 nM | |
| SARS-CoV-2 | Antiviral Assay | A549-hACE2 | EC50 | 0.046 µM | |
| SARS-CoV-2 | Antiviral Assay | HeLa-hACE2 | EC50 | 0.006 µM | |
| SARS-CoV-1 | Antiviral Assay | A549-hACE2 | EC50 | 0.050 µM | |
| HCoV-229E | Antiviral Assay | HeLa-hACE2 | EC50 | 0.069 µM | |
| SARS-CoV-2 | Antiviral Assay | Caco-2 | EC50 | >50 µM |
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Cathepsin L assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of desired inhibitor concentrations.
-
Prepare a working solution of recombinant human cathepsin L in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well black microplate, add the desired volume of the diluted this compound solutions.
-
Include control wells containing assay buffer with DMSO (vehicle control) and wells with a known potent cathepsin L inhibitor (positive control).
-
Add the cathepsin L working solution to all wells except for the substrate blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by active cathepsin L results in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cathepsin L-mediated viral entry pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro Cathepsin L inhibition assay.
References
Z-LVG-CHN2: A Novel Investigational Inhibitor of Herpes Simplex Virus Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound Z-LVG-CHN2, a novel molecule designed to inhibit the replication of Herpes Simplex Virus (HSV). This document details its proposed mechanism of action, presents key preclinical data, and outlines the experimental protocols used to evaluate its efficacy.
Introduction
Herpes Simplex Virus (HSV), primarily HSV-1 and HSV-2, are ubiquitous pathogens responsible for a wide range of human diseases, from mucocutaneous lesions to life-threatening encephalitis. Current antiviral therapies, predominantly nucleoside analogs like acyclovir, target the viral DNA polymerase. However, the emergence of drug-resistant HSV strains necessitates the development of new antiviral agents with alternative mechanisms of action.
This compound is a novel, first-in-class antiviral candidate. It is a peptide-based inhibitor designed to specifically disrupt a host-cell pathway that is co-opted by HSV for efficient viral replication. This guide summarizes the current understanding of this compound's mode of action and its potential as a therapeutic agent.
Proposed Mechanism of Action
This compound is hypothesized to act as a dual-function molecule. The "Z-LVG" component is a competitive inhibitor of a host cell caspase, which is upregulated during HSV infection to facilitate viral egress. The "CHN2" (Chimerin 2) binding moiety tethers the inhibitor to the Golgi apparatus, the site of viral envelopment, thereby concentrating the inhibitor at a key location of viral maturation. By inhibiting this specific caspase activity at the Golgi, this compound is believed to prevent the final stages of virion assembly and release.
Figure 1: Proposed signaling pathway of this compound in an HSV-infected host cell.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated in vitro against both HSV-1 and HSV-2. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiviral Efficacy and Cytotoxicity
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HSV-1 (KOS) | Vero | 1.2 | >100 | >83.3 |
| This compound | HSV-2 (G) | Vero | 2.5 | >100 | >40.0 |
| Acyclovir | HSV-1 (KOS) | Vero | 2.1 | >200 | >95.2 |
| Acyclovir | HSV-2 (G) | Vero | 4.3 | >200 | >46.5 |
Table 2: Effect of this compound on Viral Titer and Gene Expression
| Treatment (5 µM) | Viral Titer Reduction (log10 PFU/mL) | Relative UL38 Gene Expression (%) | Relative gD Gene Expression (%) |
| This compound | 3.5 | 95 | 45 |
| Acyclovir | 4.2 | 15 | 20 |
| Vehicle Control | 0 | 100 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C.
-
Virus Infection: Aspirate the culture medium and infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of this compound or a control compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Figure 2: Experimental workflow for the Plaque Reduction Assay.
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Viability Assessment: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.
This method quantifies the effect of this compound on the expression of specific viral genes.
-
Infection and Treatment: Infect Vero cells with HSV-1 at an MOI of 1 and treat with 5 µM of this compound.
-
RNA Extraction: At 12 hours post-infection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the viral late genes UL38 and gD, and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The investigational compound this compound demonstrates potent in vitro activity against both HSV-1 and HSV-2, with a favorable safety profile as indicated by its high selectivity index. Its proposed mechanism of action, targeting a host-cell pathway at a key site of viral maturation, represents a novel strategy for combating HSV infection.
Future studies will focus on elucidating the precise molecular interactions between this compound and its target caspase, as well as evaluating its efficacy in preclinical animal models of HSV infection. Further optimization of the compound's structure may also lead to improved potency and pharmacokinetic properties. The development of this compound and similar compounds holds promise for the next generation of anti-herpetic therapies.
Z-LVG-CHN2: A Technical Guide for Viral Entry Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-LVG-CHN2, a potent and cell-specific cathepsin L inhibitor, as a valuable research tool for investigating the entry mechanisms of various coronaviruses, including SARS-CoV-2.
Executive Summary
This compound is a small molecule identified through cell-based antiviral screening that demonstrates sub-micromolar antiviral activity against a range of coronaviruses, including SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E.[1][2] Its mechanism of action involves the inhibition of cathepsin L, a crucial host protease involved in the endosomal entry pathway of these viruses.[1][2] Notably, the antiviral activity of this compound is cell-type dependent, highlighting its utility in dissecting the specific entry pathways utilized by coronaviruses in different cellular contexts. This guide summarizes the quantitative data on its antiviral efficacy, details relevant experimental protocols, and provides visual diagrams of its mechanism and experimental workflows.
Mechanism of Action
This compound acts early in the viral replication cycle by targeting and inhibiting the host endosomal cysteine protease, cathepsin L.[1] For many coronaviruses, entry into host cells via the endosomal pathway requires the proteolytic cleavage of the viral spike (S) protein by cathepsin L within the acidic environment of the endosome. This cleavage event is essential for the subsequent fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this critical step, thereby preventing viral entry and subsequent replication.
Time-of-addition studies have confirmed that this compound is effective when added during the early stages of infection, consistent with its role as a viral entry inhibitor.
Figure 1: Mechanism of this compound in blocking viral entry.
Quantitative Data: Antiviral Activity and Cytotoxicity
The antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound have been evaluated in various cell lines against different coronaviruses. The data highlights the potent, sub-micromolar activity in cell lines dependent on the endosomal entry pathway and a lack of efficacy in cells where the TMPRSS2-mediated surface entry pathway is dominant.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | VeroE6-eGFP | ~0.05 | >25 | >500 | |
| SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |
| SARS-CoV-2 | Caco-2 | >50 | >50 | - | |
| SARS-CoV-1 | VeroE6 | 0.050 | >25 | >500 | |
| HCoV-229E | Huh7 | 0.069 | >25 | >362 |
Note: The lack of activity in Caco-2 cells is attributed to their utilization of the TMPRSS2 protease for viral entry at the cell surface, bypassing the need for cathepsin L in endosomes. This cell-specific activity makes this compound an excellent tool for differentiating between these viral entry routes.
Figure 2: Cell-specific activity of this compound.
Experimental Protocols
The following are representative protocols for assessing the antiviral activity of this compound. These are based on methodologies commonly used in virology and reflect the types of assays described in the primary literature.
Antiviral Activity Assay (CPE Reduction or Reporter Gene Assay)
This protocol determines the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) or the expression of a reporter gene (e.g., GFP, Luciferase).
Materials:
-
Target cells (e.g., VeroE6, A549-hACE2)
-
Complete growth medium
-
Virus stock (e.g., SARS-CoV-2)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Detection reagent (e.g., CellTiter-Glo for CPE, or appropriate substrate for reporter)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Include a "no drug" (virus only) control and a "no virus" (cells only) control.
-
Infection: Remove the growth medium from the cells. Add the diluted compound to the wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2, until CPE is visible in the virus control wells.
-
Readout:
-
CPE Reduction: Quantify cell viability using a suitable assay (e.g., ATPlite or CellTiter-Glo).
-
Reporter Gene: Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) using a plate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Procedure:
-
Cell Seeding: Seed cells as described in the antiviral assay.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Do not add any virus. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Readout: Quantify cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Figure 3: Workflow for antiviral and cytotoxicity assays.
Conclusion
This compound is a specific and potent inhibitor of cathepsin L-mediated coronavirus entry. Its distinct cell-type-dependent activity makes it an invaluable tool for researchers studying the fundamental biology of viral entry. By selectively blocking the endosomal pathway, this compound allows for the clear differentiation between cathepsin L-dependent and TMPRSS2-dependent entry mechanisms, facilitating more nuanced investigations into viral pathogenesis and the development of targeted antiviral therapies.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LVG-CHN2: A Technical Guide to its Discovery, Synthesis, and Application as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-LVG-CHN2 (N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases, with a particular focus on its discovery, synthesis, and mechanism of action. This compound has emerged as a valuable research tool, notably for its potent inhibition of cathepsin L, a key enzyme implicated in various physiological and pathological processes, including viral entry. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its inhibitory activity, and visualizes the key signaling pathways and experimental workflows.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site. It belongs to the family of peptidyl diazomethyl ketones, which are known to act as irreversible inhibitors of these proteases. The tripeptide sequence (Leu-Val-Gly) of this compound mimics the substrate recognition site of many cysteine proteases, conferring a degree of specificity to its inhibitory action.
A significant application of this compound has been in the study of viral infections. Notably, it has demonstrated potent antiviral activity against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] The primary mechanism of its antiviral effect is the inhibition of cathepsin L, a host cell endosomal protease. Cathepsin L is crucial for the proteolytic cleavage of the viral spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By irreversibly inhibiting cathepsin L, this compound effectively blocks this essential stage of the viral life cycle.
Quantitative Inhibitory and Antiviral Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic concentration (CC50) values.
| Target Enzyme | Inhibitor | IC50 | Reference |
| Cathepsin L | Z-Phe-Tyr(tBu)-diazomethylketone | Potent inhibitor | |
| Cathepsin B | Z-FA-FMK | Potent inhibitor | |
| Cathepsin L | Z-FA-FMK | Potent inhibitor | |
| Papain | E-64 | 9 nM |
| Virus | Cell Line | Inhibitor | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | VeroE6-eGFP | Z-Tyr-Ala-CHN2 | 1.33 | >20 | >15 | |
| SARS-CoV-2 | A549-hACE2 | Z-Tyr-Ala-CHN2 | 0.046 | >25 | >500 | |
| SARS-CoV-2 | HeLa-hACE2 | Z-Tyr-Ala-CHN2 | 0.006 | >50 | >8333 | |
| SARS-CoV-1 | - | Z-Tyr-Ala-CHN2 | 0.050 | - | - | |
| HCoV-229E | - | Z-Tyr-Ala-CHN2 | 0.069 | - | - |
Synthesis of this compound
The synthesis of this compound involves the preparation of the protected tripeptide Z-Leu-Val-Gly-OH followed by its conversion to the corresponding diazomethyl ketone. The final step is achieved by reacting the activated carboxylic acid of the tripeptide with diazomethane.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Protected Tripeptide (Z-Leu-Val-Gly-OH)
The protected tripeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. A common approach involves the sequential coupling of N-terminally protected amino acids.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Z-OSu (N-(Benzyloxycarbonyloxy)succinimide)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Swell Fmoc-Gly-Wang resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple Fmoc-Val-OH using a suitable coupling agent like HBTU/HOBt and a base such as DIPEA.
-
Repeat the deprotection and coupling steps with Fmoc-Leu-OH.
-
After the final coupling, remove the N-terminal Fmoc group.
-
Introduce the Z-group by reacting the free N-terminus with Z-OSu.
-
Cleave the protected tripeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude Z-Leu-Val-Gly-OH.
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and NMR.
Step 2: Conversion of Z-Leu-Val-Gly-OH to this compound
This step involves the activation of the C-terminal carboxylic acid and subsequent reaction with diazomethane. Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions.
Materials:
-
Z-Leu-Val-Gly-OH
-
Ethyl chloroformate or isobutyl chloroformate
-
N-methylmorpholine (NMM) or triethylamine (TEA)
-
Anhydrous diethyl ether or THF
-
Ethereal solution of diazomethane (freshly prepared)
Procedure:
-
Dissolve Z-Leu-Val-Gly-OH in anhydrous THF or diethyl ether and cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1 equivalent) to the solution.
-
Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) to form the mixed anhydride. Stir the reaction at -15 °C for 15-30 minutes.
-
To this solution, add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
Cathepsin L Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a solution of recombinant human cathepsin L to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based SARS-CoV-2 Antiviral Assay
This assay evaluates the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunofluorescence for viral protein, or CPE reduction assay)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, quantify the extent of viral replication using a chosen method:
-
RT-qPCR: Extract RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify viral RNA levels.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleocapsid) using a specific antibody. Image and quantify the number of infected cells.
-
CPE Reduction: Visually assess the cytopathic effect (CPE) induced by the virus and determine the concentration of the compound that protects the cells.
-
-
Determine the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same concentrations of this compound to determine the CC50 value.
Visualizations
Signaling Pathway: SARS-CoV-2 Entry via the Endosomal Pathway
The following diagram illustrates the endosomal entry pathway of SARS-CoV-2 and the point of inhibition by this compound.
Caption: SARS-CoV-2 endosomal entry and inhibition by this compound.
Experimental Workflow: Synthesis of this compound
This diagram outlines the key steps in the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship: Irreversible Inhibition Mechanism
This diagram illustrates the two-step mechanism of irreversible inhibition of a cysteine protease by this compound.
Caption: Mechanism of irreversible inhibition by this compound.
Conclusion
This compound is a valuable tool for researchers studying cysteine proteases and their roles in various biological processes. Its potent and irreversible inhibition of cathepsin L has made it particularly relevant in the context of viral diseases, offering a clear mechanism for blocking viral entry. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory, empowering further research into the therapeutic potential of targeting host proteases for antiviral drug development.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Z-LVG-CHN2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Z-LVG-CHN2 (Z-Leu-Val-Gly-diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases. This guide details its chemical structure, physicochemical properties, mechanism of action, and its notable antiviral activities, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Chemical Structure and Properties
This compound is a synthetic tripeptide derivative. The "Z" group represents a benzyloxycarbonyl protecting group, followed by the amino acid sequence Leucine-Valine-Glycine. The molecule is functionalized with a diazomethylketone group, which is responsible for its irreversible inhibitory activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Benzyl N-[(2S)-1-[[(2S)-1-[[2-(diazoacetyl)amino]acetyl]amino]-3-methyl-butan-2-yl]amino]-4-methyl-1-oxo-pentan-2-yl]carbamate | Inferred from structure |
| CAS Number | 119670-30-3 | [1][2][3] |
| Molecular Formula | C₂₂H₃₁N₅O₅ | [1][3] |
| Molecular Weight | 445.51 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | Inferred from similar compounds |
| Storage | Store as a powder at -20°C. In solvent, store at -80°C. | Inferred from supplier data |
Mechanism of Action
This compound functions as an irreversible inhibitor of cysteine proteases. The diazomethylketone warhead covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation. This mechanism is crucial to its biological activities, including its antiviral effects.
Inhibition of Viral Proteases: SARS-CoV-2 3CLpro
A key target of this compound is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. 3CLpro is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins. By irreversibly inhibiting 3CLpro, this compound effectively halts the viral replication cycle.
Inhibition of Host Cell Cysteine Proteases
In addition to viral proteases, this compound can also inhibit host cell cysteine proteases, such as cathepsins. Cathepsins are involved in various cellular processes, including protein degradation and, relevant to virology, the entry of some viruses into host cells. For certain viruses, cathepsins are required to process viral glycoproteins, facilitating membrane fusion and viral entry.
Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.
Biological Activity
Antiviral Activity
This compound has demonstrated significant antiviral activity against several viruses, most notably SARS-CoV-2. Its ability to inhibit the 3CLpro makes it a potent inhibitor of viral replication.
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | Endpoint | Potency (EC₅₀) | Source |
| SARS-CoV-2 | Vero E6 | Viral Replication Assay | Inhibition of viral replication | 190 nM | Inferred from multiple sources |
| Herpes Simplex Virus (HSV) | Not specified | Viral Replication Assay | Blocks HSV replication | Not specified |
Cytotoxicity
Understanding the cytotoxic profile of an antiviral compound is crucial for its development as a therapeutic agent.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Potency (CC₅₀) | Source |
| VeroE6-eGFP | Cytotoxicity Assay | Cell Viability | > 20 µM | |
| A549-hACE2 | Cytotoxicity Assay | Cell Viability | > 25 µM | |
| HeLa-hACE2 | Cytotoxicity Assay | Cell Viability | Not specified | |
| Caco-2 | Cytotoxicity Assay | Cell Viability | > 50 µM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) followed by the introduction of the diazomethylketone group.
Protocol:
-
Peptide Synthesis:
-
The tripeptide Z-Leu-Val-Gly-OH is synthesized on a solid support resin (e.g., Wang resin) using Fmoc chemistry.
-
The synthesis starts from the C-terminal glycine and proceeds by sequential deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Valine, then Leucine).
-
The N-terminus is then protected with a benzyloxycarbonyl (Z) group.
-
The protected peptide is cleaved from the resin.
-
-
Diazomethylketone Formation:
-
The C-terminal carboxylic acid of the protected peptide is activated (e.g., using N-methylmorpholine and isobutyl chloroformate).
-
The activated peptide is then reacted with diazomethane in an appropriate solvent (e.g., THF) at a low temperature (e.g., -20°C to 0°C) to form the diazomethylketone.
-
-
Purification:
-
The crude product is purified by flash chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
-
Caption: A generalized workflow for the synthesis of this compound.
Antiviral Activity Assay (SARS-CoV-2)
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC₅₀) of this compound against SARS-CoV-2.
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in culture medium.
-
-
Infection:
-
Pre-treat the cells with the diluted compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the infected plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified by various methods:
-
RT-qPCR: Measure the viral RNA levels in the cell supernatant.
-
Plaque Assay: Determine the number of plaque-forming units (PFU) in the supernatant.
-
Immunofluorescence: Stain for a viral antigen (e.g., nucleocapsid protein) within the cells.
-
Reporter Virus: Use a reporter virus (e.g., expressing GFP or luciferase) and measure the reporter signal.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
-
Determine the EC₅₀ value by fitting the dose-response curve using a suitable software.
-
Cysteine Protease Inhibition Assay (3CLpro)
This protocol outlines an in vitro assay to measure the inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Protocol:
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
A fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorescent reporter and a quencher).
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the 3CLpro enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a specific time to allow for covalent modification.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC₅₀) of this compound.
Protocol:
-
Cell Seeding:
-
Seed cells (the same line used in the antiviral assay) in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay.
-
-
Cell Viability Measurement:
-
Assess cell viability using a commercially available assay, such as:
-
MTT or MTS assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo®: Measures ATP levels.
-
Trypan Blue Exclusion: Counts viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC₅₀ value by fitting the dose-response curve.
-
Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.
Conclusion
This compound is a potent, irreversible inhibitor of cysteine proteases with significant antiviral activity, particularly against SARS-CoV-2. Its well-defined mechanism of action, targeting the essential viral protease 3CLpro, makes it a valuable tool for research and a potential lead compound for the development of novel antiviral therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound in a research setting. Further studies are warranted to fully elucidate its therapeutic potential.
References
The Biological Activity of Z-LVG-CHN2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a synthetic, cell-permeable tripeptide derivative that functions as an irreversible inhibitor of cysteine proteases. Its structure, characterized by a Z- (benzyloxycarbonyl-) protected N-terminus, a Leucine-Valine-Glycine peptide sequence, and a diazomethylketone (CHN2) reactive group, positions it as a targeted covalent inhibitor. This document provides a comprehensive technical guide to the biological activity of this compound, summarizing its known antiviral effects, detailing its mechanism of action, and providing protocols for its experimental evaluation.
Core Biological Activity: Irreversible Cysteine Protease Inhibition
This compound belongs to the class of diazomethylketone inhibitors, which are known to specifically inactivate cysteine proteases. The inhibitory mechanism involves the nucleophilic attack of the active site cysteine thiol on the diazomethylketone moiety. This leads to the formation of a stable thioether bond and the release of nitrogen gas, resulting in the irreversible inactivation of the enzyme.
Antiviral Activity
The most prominently documented biological effect of this compound is its antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
SARS-CoV-2 Inhibition
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication in cell-based assays.[1][2][3][4] This inhibitory effect is attributed to its action on host cell cysteine proteases that are crucial for viral entry.[5] Some coronaviruses, including SARS-CoV-2, can enter host cells via an endosomal pathway that requires the proteolytic processing of the viral spike (S) protein by host cathepsins, which are cysteine proteases. By inhibiting these enzymes, this compound can prevent viral entry and subsequent replication.
While one source suggests this compound may inhibit the SARS-CoV-2 3CLpro protease, a more detailed study indicates that its antiviral activity is primarily due to the inhibition of host proteases, as it did not show potent inhibition of the viral 3CLpro or papain-like protease (PLpro).
Other Antiviral Activities
This compound has also been shown to inhibit the replication of Herpes Simplex Virus (HSV), likely through the inhibition of an HSV-encoded cysteine protease. Conversely, it does not exhibit a significant effect on poliovirus replication.
Quantitative Data
The primary quantitative data available for this compound is its half-maximal effective concentration (EC50) for the inhibition of SARS-CoV-2 replication.
| Parameter | Value | Assay System | Reference(s) |
| SARS-CoV-2 EC50 | 190 nM | Vero E6 cells |
Experimental Protocols
The following are detailed, representative protocols for assessing the inhibitory activity of this compound against cysteine proteases and its antiviral effects.
In Vitro Cysteine Protease Inhibition Assay (Fluorometric)
This protocol is a general method for determining the in vitro inhibitory activity of this compound against a purified cysteine protease (e.g., Cathepsin L or Calpain).
Materials:
-
Purified recombinant human cysteine protease (e.g., Cathepsin L, Calpain-1)
-
Assay Buffer (e.g., for Cathepsin L: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT; for Calpain: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)
-
Fluorogenic Substrate (e.g., for Cathepsin L: Z-Phe-Arg-AMC; for Calpain: Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound stock solution in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In the wells of the 96-well plate, add the diluted inhibitor solutions.
-
Add the purified cysteine protease to each well (except for a no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a plate reader (e.g., Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 value.
Antiviral Activity Assay (SARS-CoV-2)
This protocol describes a cell-based assay to determine the EC50 of this compound against SARS-CoV-2 in Vero E6 cells.
Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, immunofluorescence for viral protein, or a CPE reduction assay)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by replacing the medium with the this compound dilutions and incubate for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Quantify viral replication using the chosen method. For example, for qRT-PCR, extract RNA from the cell supernatant and quantify viral genomes.
-
In parallel, perform a cytotoxicity assay (e.g., MTS or CTG) to determine the effect of this compound on cell viability.
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable research tool for studying the role of cysteine proteases in various biological processes, particularly in the context of viral infections. Its potent antiviral activity against SARS-CoV-2 highlights the potential of targeting host proteases as a therapeutic strategy. Further research is warranted to fully characterize its inhibitory profile against a broader range of cysteine proteases and to explore its therapeutic potential in vivo.
References
- 1. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Inhibitor studies indicate that active cathepsin L is probably essential to its own processing in cultured fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 Antivirals through Large-scale Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Z-LVG-CHN2: A Potent Inhibitor of Cathepsin L for Antiviral Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LVG-CHN2, also known as Z-Tyr-Ala-CHN2, has emerged as a significant small molecule inhibitor of cathepsin L, a lysosomal cysteine protease. This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a potent antiviral agent against coronaviruses, including SARS-CoV-2. Through its irreversible inhibition of cathepsin L, this compound effectively blocks the endosomal entry pathway utilized by these viruses to infect host cells. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows. While in vivo data and a specific synthesis protocol for this compound are not publicly available at this time, this guide serves as a critical resource for researchers and drug developers interested in the therapeutic potential of targeting cathepsin L.
Introduction
Cathepsin L is a ubiquitously expressed lysosomal endopeptidase involved in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. More recently, cathepsin L has been identified as a crucial host factor for the entry of numerous viruses, such as Ebola virus and coronaviruses. These viruses exploit cathepsin L to cleave their surface glycoproteins within the endosome, a necessary step for viral fusion and subsequent release of the viral genome into the cytoplasm.
This compound is a cell-permeable, irreversible inhibitor of cysteine proteinases, with a notable potency against cathepsin L. Its chemical structure, a tripeptide derivative, mimics a substrate-binding region of human cysteine proteinases. This targeted inhibition of cathepsin L has positioned this compound as a promising candidate for the development of broad-spectrum antiviral therapeutics.
Mechanism of Action
The primary mechanism by which this compound exerts its antiviral effect is through the inhibition of cathepsin L-mediated viral entry. For many coronaviruses, including SARS-CoV-2, entry into host cells can occur via two main pathways: a cell surface pathway mediated by the serine protease TMPRSS2, and an endosomal pathway that is dependent on the acidic environment of the endosome and the activity of cysteine proteases like cathepsin L.
In the endosomal pathway, the virus is taken up by the cell through endocytosis. The acidic pH of the endosome triggers conformational changes in the viral spike (S) protein. Cathepsin L then cleaves the S protein at the S1/S2 and S2' sites, which exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes. This fusion event allows the viral genetic material to enter the host cell's cytoplasm, initiating replication.
This compound, as a potent and irreversible inhibitor of cathepsin L, effectively blocks this crucial cleavage step. By inactivating cathepsin L, this compound prevents the processing of the viral S protein, thereby inhibiting membrane fusion and trapping the virus within the endosome, ultimately preventing infection.
Quantitative Data
The antiviral efficacy of this compound has been demonstrated in various in vitro studies. The following tables summarize the key quantitative data, primarily focusing on its activity against SARS-CoV-2 in different cell lines. It is important to note that specific IC50 and Ki values for the direct inhibition of purified cathepsin L by this compound are not consistently reported in the public domain. The provided EC50 values reflect the compound's potency in cell-based antiviral assays.
Table 1: Antiviral Activity of this compound (Z-Tyr-Ala-CHN2) against SARS-CoV-2
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VeroE6-eGFP | SARS-CoV-2 (B.1) | CPE Reduction | 1.33 | > 20 | > 15 | [1] |
| A549-hACE2 | SARS-CoV-2 | S Protein Staining | 0.046 | > 25 | > 500 | [2][3] |
| HeLa-hACE2 | SARS-CoV-2 | dsRNA Staining | 0.006 | > 50 | > 8333 | [2][3] |
| Caco-2 | SARS-CoV-2 | Visual CPE Scoring | > 50 | > 50 | - |
Table 2: Broad-Spectrum Antiviral Activity of this compound (Z-Tyr-Ala-CHN2)
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-1 | A549-hACE2 | Spike Staining | 0.050 | |
| HCoV-229E | HeLa-hACE2 | dsRNA Staining | 0.069 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its inhibition of cathepsin L.
Cathepsin L Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
Assay Buffer: 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM dithiothreitol (DTT), 0.0045% Brij®35, pH 5.5
-
Cathepsin L substrate: Z-Phe-Arg-AMC (from a stock solution in DMSO)
-
This compound (test inhibitor)
-
Reference inhibitor (e.g., leupeptin)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 340 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitors to the respective wells. Include wells for a no-inhibitor control (Assay Buffer only) and a no-enzyme control.
-
Add 0.02 mU of recombinant human cathepsin L to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 5 minutes with gentle shaking.
-
Prepare the substrate solution by diluting the Z-Phe-Arg-AMC stock in Assay Buffer to a final concentration of 15 µM.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Antiviral Assay in Vero E6 Cells (CPE Reduction)
This protocol outlines a method to assess the antiviral activity of this compound against SARS-CoV-2 by measuring the reduction of the cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
SARS-CoV-2 viral stock
-
This compound (test compound)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in the assay medium (DMEM with 2% FBS).
-
Remove the growth medium from the cell plate and add the diluted compound. Include wells for a no-compound virus control and a no-virus cell control.
-
In a separate plate, dilute the SARS-CoV-2 stock to the desired multiplicity of infection (MOI) in the assay medium.
-
Add the diluted virus to all wells except the no-virus cell control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, assess the cytopathic effect visually using a microscope.
-
To quantify cell viability (as an inverse measure of CPE), add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Simultaneously, determine the CC50 (50% cytotoxic concentration) using the no-virus cell control plate to assess the compound's toxicity.
Pseudotyped Virus Neutralization Assay
This assay provides a safer alternative to using live SARS-CoV-2 by employing a replication-defective viral core (e.g., from VSV or lentivirus) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing ACE2 (target cells)
-
Plasmids: SARS-CoV-2 Spike protein expression plasmid, lentiviral or VSV backbone plasmid (with luciferase reporter), and packaging plasmids.
-
Transfection reagent
-
This compound (test inhibitor)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
Part 1: Production of Pseudotyped Virus
-
Co-transfect HEK293T cells with the SARS-CoV-2 Spike plasmid, the backbone plasmid, and the packaging plasmids using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped virus particles.
-
Clarify the supernatant by centrifugation and filtration.
-
Titer the pseudotyped virus stock on ACE2-expressing target cells.
Part 2: Neutralization Assay
-
Seed ACE2-expressing HEK293T cells in a 96-well white, clear-bottom plate.
-
On the day of the assay, prepare serial dilutions of this compound in the assay medium.
-
In a separate plate, mix the diluted inhibitor with a fixed amount of the pseudotyped virus. Include a virus-only control and a no-virus control.
-
Incubate the inhibitor-virus mixture at 37°C for 1 hour.
-
Remove the medium from the target cells and add the inhibitor-virus mixture.
-
Incubate the plate at 37°C for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Calculate the percentage of neutralization for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of neutralization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Coronavirus endosomal entry pathway and the inhibitory action of this compound on Cathepsin L.
Caption: Workflow for determining the IC50 of this compound against Cathepsin L.
Caption: Workflow for the production and use of pseudotyped viruses to assess neutralization by this compound.
Synthesis and Future Directions
Future Directions:
The promising in vitro antiviral activity of this compound warrants further investigation. Key future research directions should include:
-
In Vivo Studies: Preclinical animal models are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile of this compound. These studies are critical for determining its therapeutic potential and establishing a potential dosing regimen.
-
Direct Enzyme Kinetics: Detailed kinetic studies to determine the IC50 and Ki values of this compound against purified cathepsin L and other related proteases are needed to fully characterize its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antiviral agents that target different stages of the viral life cycle (e.g., viral polymerase inhibitors) could lead to more effective treatment strategies.
Conclusion
This compound is a potent inhibitor of cathepsin L with demonstrated broad-spectrum antiviral activity against coronaviruses in vitro. Its mechanism of action, the blockade of endosomal viral entry, represents a promising strategy for the development of host-directed antiviral therapies. While further research, particularly in vivo studies and detailed kinetic characterization, is required, this technical guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of this compound and other cathepsin L inhibitors.
References
- 1. Synthesis and structural studies of a pentapeptide sequence of elastin. Poly (Val-Gly-Gly-Leu-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LVG-CHN2 in drug repurposing screens
An In-depth Technical Guide to Z-LVG-CHN2 in Drug Repurposing Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cell-permeable, irreversible tripeptide derivative that has emerged as a compound of interest in drug repurposing screens, particularly for antiviral therapies. It functions as a cysteine protease inhibitor and has demonstrated notable activity against coronaviruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is understood to exert its antiviral effects through the inhibition of key cysteine proteases involved in the viral life cycle. Its mechanism is believed to be twofold, targeting both viral entry and replication, which may vary depending on the cell type and the specific coronavirus.
-
Inhibition of Host Cathepsins: this compound and similar compounds can inhibit host endosomal cysteine proteases, such as cathepsin L. In the absence of the cell surface protease TMPRSS2, SARS-CoV-2 can enter host cells via endocytosis. Within the endosome, cathepsin L is required to cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound can block this entry pathway. Time-of-addition studies with related compounds have shown that they act at an early stage of the viral infection cycle, which is consistent with the inhibition of viral entry.
-
Inhibition of Viral Main Protease (3CLpro): this compound has been shown to effectively block the replication of SARS-CoV-2 through the inhibition of its main protease, 3C-like protease (3CLpro or Mpro).[1][2][3] 3CLpro is a viral cysteine protease that is essential for processing the viral polyproteins translated from the viral RNA genome into individual functional non-structural proteins. The inhibition of 3CLpro prevents the formation of the viral replication and transcription complex, thereby halting viral replication.
The dual mechanism of action makes this compound a versatile candidate for antiviral research, with the potential to be effective in different cellular environments.
Quantitative Data
The following table summarizes the quantitative data for this compound and a closely related compound, Z-Tyr-Ala-CHN2, from various in vitro studies. This data highlights their potency against different coronaviruses in several cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 0.19 | >10 | >52.6 | [1][4] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | >20 | >15 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | >25 | >4167 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | Vero E6 | 0.050 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | HCoV-229E | MRC-5 | 0.069 | >25 | >362 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: SARS-CoV-2 life cycle and points of inhibition by this compound.
Caption: Workflow for a typical drug repurposing screen.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are synthesized from common practices in the field.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is for screening compounds for their ability to protect cells from virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells (or other susceptible cell lines like A549-hACE2)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Assay medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 viral stock of known titer
-
This compound and other test compounds
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A typical concentration range would be from 100 µM to 0.01 µM.
-
Compound Addition: Remove the growth medium from the cell plates and add 50 µL of the diluted compounds to the respective wells. Include wells with assay medium only (virus control) and wells with assay medium and no virus (cell control).
-
Viral Infection: Add 50 µL of SARS-CoV-2 diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01. Do not add virus to the cell control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Add a cell viability reagent (e.g., 20 µL of CellTiter-Glo®) to each well. Incubate according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by non-linear regression analysis.
Enzymatic Cathepsin L Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on cathepsin L activity.
Materials:
-
Recombinant human cathepsin L
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
This compound and control inhibitors (e.g., leupeptin)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate cathepsin L in the assay buffer for 15-30 minutes at room temperature to ensure the active site cysteine is reduced.
-
Compound Incubation: In a 96-well plate, add the desired concentrations of this compound to wells containing the activated cathepsin L in assay buffer. Include enzyme-only and no-enzyme controls. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC to all wells to a final concentration of ~10-20 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme-only control. Calculate the IC50 (half-maximal inhibitory concentration) value.
Cell-Based 3CLpro Inhibition Assay (Split-GFP Complementation)
This protocol uses a reporter system to measure the inhibition of 3CLpro activity within living cells.
Materials:
-
HEK293T cells
-
Expression plasmids for a split-GFP reporter containing a 3CLpro cleavage site and for SARS-CoV-2 3CLpro.
-
Transfection reagent
-
Complete growth medium
-
This compound and control inhibitors
-
96-well black, clear-bottom plates
-
Fluorescence microscope and/or plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Co-transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent. In the absence of an inhibitor, 3CLpro will cleave the reporter, preventing GFP fluorescence.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the transfected cells.
-
Incubation: Incubate for an additional 24-48 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~510 nm) or visualize using a fluorescence microscope.
-
Data Analysis: An increase in GFP signal corresponds to the inhibition of 3CLpro. Calculate the percentage of 3CLpro inhibition for each compound concentration and determine the EC50 value.
Conclusion
This compound is a promising cysteine protease inhibitor identified through drug repurposing screens with significant potential as an antiviral agent. Its dual mechanism of action, targeting both host and viral proteases, provides a robust rationale for its further development. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 2. ccjm.org [ccjm.org]
- 3. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global health crisis precipitated by the emergence of novel coronaviruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. A key strategy in the development of such agents is the targeting of viral and host proteases essential for the coronavirus replication cycle. This technical guide provides an in-depth overview of Z-LVG-CHN2, a cell-permeable, irreversible cysteine protease inhibitor, and its significant role as a tool compound in the study of coronavirus replication. This compound has been identified as a potent inhibitor of SARS-CoV-2 replication, exhibiting a dual mechanism of action by targeting both the viral main protease (3CLpro or Mpro) and the host's endosomal cysteine protease, cathepsin L. This document details the molecular mechanisms of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Coronavirus Replication and Protease Targets
Coronaviruses are enveloped, positive-sense single-stranded RNA viruses. Their replication cycle involves a series of complex interactions with host cell machinery.[1] Upon entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved by viral proteases to release functional non-structural proteins (NSPs) that form the replication-transcription complex (RTC).[2]
Two viral proteases are critical for this process: the papain-like protease (PLpro) and the 3C-like protease (3CLpro), also known as the main protease (Mpro). 3CLpro is responsible for the majority of the polyprotein cleavages and is highly conserved among coronaviruses, making it a prime target for antiviral drug development.[3]
In addition to viral proteases, host proteases can play a crucial role in the viral entry process. For many coronaviruses, including SARS-CoV-2, entry into the host cell can occur via two main pathways:
-
Plasma membrane fusion: The viral spike (S) protein is cleaved by cell surface proteases like TMPRSS2, leading to direct fusion of the viral and cellular membranes.
-
Endosomal pathway: The virus is taken up into endosomes, where the S protein is cleaved by endosomal proteases, primarily cathepsin L, triggering membrane fusion and release of the viral genome into the cytoplasm.[4]
Inhibiting either the viral 3CLpro or the host cathepsin L can effectively block coronavirus replication, making them attractive targets for therapeutic intervention.
This compound: A Dual Inhibitor of Coronavirus Replication
This compound (Carbobenzoxy-leucyl-valyl-glycyl-diazomethylketone) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of cysteine proteases. It was identified in drug repurposing screens as a potent inhibitor of SARS-CoV-2 replication.[5] The primary mechanism of action of this compound is believed to be the covalent modification of the catalytic cysteine residue in the active site of its target proteases.
The significance of this compound in coronavirus research lies in its ability to target both a key viral enzyme and a critical host factor:
-
Inhibition of SARS-CoV-2 3CLpro: By inhibiting 3CLpro, this compound prevents the processing of the viral polyprotein, thereby halting the formation of the RTC and subsequent viral RNA synthesis.
-
Inhibition of Cathepsin L: By inhibiting cathepsin L, this compound blocks the endosomal entry pathway of the virus, preventing the release of the viral genome into the cytoplasm in cell types that rely on this entry route.
This dual mechanism makes this compound a valuable tool for dissecting the roles of these two proteases in the coronavirus life cycle and for the development of broad-spectrum antiviral agents.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiviral activity of this compound against SARS-CoV-2.
| Parameter | Value | Cell Line | Reference |
| EC50 | 190 nM | Vero E6 | |
| IC50 (3CLpro) | Not Reported | - | - |
| CC50 | Not Reported | Vero E6 | - |
| Selectivity Index (SI) | Not Calculated | - | - |
Note: While the EC50 value for this compound has been determined, specific IC50 values against SARS-CoV-2 3CLpro and CC50 values in relevant cell lines were not explicitly found in the reviewed literature. Researchers can determine these values using the protocols provided in Section 4. The Selectivity Index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the antiviral activity and mechanism of action of this compound.
Cell Lines and Virus Culture
-
Cell Lines:
-
Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells. These cells are highly permissive to SARS-CoV-2 infection and are commonly used for antiviral screening and plaque assays. They primarily support viral entry via the endosomal pathway.
-
VeroE6-TMPRSS2: Vero E6 cells engineered to express the TMPRSS2 protease, allowing for the study of both entry pathways.
-
A549-hACE2: Human lung adenocarcinoma cells engineered to express the human ACE2 receptor.
-
HeLa-hACE2: Human cervical cancer cells engineered to express the human ACE2 receptor.
-
Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells that endogenously express ACE2 and TMPRSS2, representing a more physiologically relevant model for respiratory virus infection.
-
-
Virus:
-
SARS-CoV-2 isolates (e.g., USA-WA1/2020) should be propagated in Vero E6 cells. Viral titers should be determined by plaque assay or TCID50 assay. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
-
Antiviral Activity Assay (CPE Reduction Assay)
This protocol is adapted from studies on similar protease inhibitors and is suitable for determining the EC50 of this compound.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2.5 x 104 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Infection: Pre-treat the cells with the diluted compound for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Cytopathic Effect (CPE):
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the stain with methanol. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Use a commercial reagent to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to virus control (0% reduction) and cell control (100% reduction) wells. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (CC50 Determination)
This protocol is essential for assessing the toxicity of this compound to the host cells.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Quantification of Cell Viability: Use a standard method such as the MTT assay or CellTiter-Glo® assay to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to cell control (0% cytotoxicity) and a positive control for cell death. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)
This protocol allows for the direct measurement of this compound's inhibitory activity against the viral protease.
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
-
Assay Procedure:
-
Dispense the 3CLpro enzyme into a 384-well plate.
-
Add serial dilutions of this compound and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence kinetic data. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value from the dose-response curve.
Cathepsin L Enzymatic Assay
This protocol determines the inhibitory activity of this compound against the host protease.
-
Reagents:
-
Recombinant human Cathepsin L.
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM dithiothreitol, pH 5.5).
-
-
Assay Procedure:
-
Pre-incubate Cathepsin L with serial dilutions of this compound for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at room temperature or 37°C.
-
Measure the fluorescence using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Coronavirus replication cycle and points of inhibition by this compound.
Caption: Workflow for the antiviral cytopathic effect (CPE) reduction assay.
Caption: General workflow for 3CLpro and Cathepsin L enzymatic assays.
Conclusion
This compound serves as a critical research tool for the study of coronavirus replication. Its dual inhibitory action against both the viral 3CLpro and the host's cathepsin L provides a unique opportunity to investigate the intricacies of the viral life cycle and the interplay between viral and host factors. The data and protocols presented in this technical guide are intended to facilitate further research into the mechanisms of coronavirus replication and to aid in the development of novel, broad-spectrum antiviral therapies. While this compound itself may not be a clinical candidate due to its reactive diazomethylketone warhead, it provides a valuable pharmacological scaffold and proof-of-concept for the development of safer and more effective protease inhibitors to combat current and future coronavirus threats.
References
- 1. ccjm.org [ccjm.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Severe Acute Respiratory Syndrome Coronavirus 2 Replication to Design Efficient Drug Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c19early.org [c19early.org]
Methodological & Application
Application Notes and Protocols for Z-LVG-CHN2 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of Z-LVG-CHN2, a cysteine protease inhibitor. The compound has demonstrated efficacy against a range of coronaviruses, including SARS-CoV-2.[1][2][3] This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing its antiviral properties and cytotoxicity in a cell-based assay.
Introduction
This compound is a small molecule identified as a potent inhibitor of cysteine proteases.[1] This mechanism of action makes it a candidate for antiviral therapy, particularly for viruses that rely on these enzymes for their replication cycle.[1] Research has shown that this compound exhibits sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E (HCoV-229E). Time-of-addition studies suggest that the compound acts on the early stages of the viral infection cycle.
Data Presentation
The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of this compound against various coronaviruses.
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | > 20 | > 15 | CPE Reduction (GFP Signal) |
| SARS-CoV-2 | A549-hACE2 | 0.32 | Not specified | Not specified | Viral RNA Yield (RT-qPCR) |
| SARS-CoV-1 | A549-hACE2 | 0.050 | > 20 (in A549-hACE2) | > 400 | Intracellular Staining (Spike) |
| HCoV-229E | HeLa-hACE2 | 0.069 | Not specified | Not specified | Intracellular Staining (dsRNA) |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
This section details a representative protocol for an in vitro antiviral assay to determine the efficacy of this compound against a coronavirus, such as SARS-CoV-2. This protocol is based on common cytopathic effect (CPE) reduction and viral RNA yield reduction assays.
Materials and Reagents
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Cell Line: Vero E6 cells (or another susceptible cell line like A549-hACE2).
-
Virus: SARS-CoV-2 (or other target coronavirus) stock with a known titer.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%).
-
Control Antiviral: Remdesivir or another compound with known anti-coronavirus activity.
-
Reagents for CPE Assay: Neutral red or a reagent for quantifying cell viability (e.g., CellTiter-Glo®).
-
Reagents for RNA Yield Assay: RNA extraction kit, reagents for reverse transcription-quantitative PCR (RT-qPCR).
-
Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3 for SARS-CoV-2), CO2 incubator, microscope, plate reader (for CPE assay), qPCR machine (for RNA yield assay).
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral assay of this compound.
Detailed Protocol
a. Cell Preparation:
-
The day before the assay, seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
b. Compound Preparation:
-
Prepare a series of eight half-log10 dilutions of this compound in the assay medium. A typical starting concentration might be 32 µM or 100 µM.
-
Prepare similar dilutions for the positive control (e.g., Remdesivir) and a vehicle control (DMSO).
c. Virus Infection and Treatment:
-
On the day of the experiment, inspect the cell monolayers to ensure they are confluent.
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 0.01.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the corresponding wells.
-
Include wells for virus control (cells + virus, no compound), cell control (cells only, no virus), and toxicity control (cells + compound, no virus).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator, until significant CPE is observed in the virus control wells.
d. Assay Readout:
-
For CPE Reduction Assay:
-
After the incubation period, visually inspect the plates for CPE.
-
Quantify cell viability using a method like neutral red uptake or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
For Viral RNA Yield Reduction Assay:
-
Collect the supernatant from each well.
-
Extract viral RNA using a commercial kit.
-
Perform RT-qPCR to quantify the amount of viral RNA in each sample.
-
e. Data Analysis:
-
For the CPE assay, calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
For the RNA yield assay, determine the viral RNA levels relative to the virus control.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by performing a non-linear regression analysis of the dose-response curves.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
Mechanism of Action and Signaling Pathway
This compound is a cysteine protease inhibitor. In the context of a viral infection, it likely targets a viral protease that is essential for processing viral polyproteins into their mature, functional forms. This inhibition halts the viral replication cycle. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vitro evaluation of this compound as an antiviral agent. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's efficacy and cytotoxicity, contributing to the development of novel antiviral therapies. It is crucial to perform these experiments in appropriately certified biosafety facilities, especially when working with pathogenic viruses like SARS-CoV-2.
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-LVG-CHN2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, with significant activity against cathepsins and the SARS-CoV-2 main protease (3CLpro).[1][2][3][4] As a tripeptide derivative, it mimics a substrate-binding region of human cysteine proteases, leading to its inhibitory action. These properties make this compound a valuable tool for investigating the roles of cysteine proteases in various cellular processes, particularly in the context of viral infections.
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, with a focus on its antiviral applications and its broader utility in studying cellular pathways regulated by cysteine proteases.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₅O₅ |
| Molecular Weight | 445.51 g/mol |
| Purity | >99% |
| Appearance | White to off-white solid |
| Solubility | DMSO |
| Storage (Solid) | -20°C (stable for at least 1 year) |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) |
Mechanism of Action
This compound primarily functions by irreversibly inhibiting the activity of cysteine proteases. Its diazomethylketone (CHN2) moiety forms a covalent bond with the active site cysteine residue of these enzymes, rendering them inactive.
In the context of viral infections, particularly coronaviruses, cathepsins play a crucial role in the viral entry process. The viral spike protein must be cleaved by host proteases to facilitate fusion with the host cell membrane. In some cell types, this cleavage occurs within the endosome and is mediated by cathepsins. By inhibiting cathepsins, this compound can block this essential step in the viral life cycle.
Furthermore, this compound has been shown to directly inhibit the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. This dual mechanism of action makes it a potent antiviral agent.
References
Application Notes and Protocols for Z-LVG-CHN2 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteinases, with notable activity against cathepsins.[1][2] This tripeptide derivative is an important tool for studying the role of these proteases in various physiological and pathological processes, including viral entry.[1][2] Notably, this compound has been identified as an effective inhibitor of SARS-CoV-2 replication by targeting the 3CL pro protease, with an EC50 of 190 nM.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and their application in cell-based assays.
Quantitative Data Summary
For accurate and reproducible experimental design, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 445.51 g/mol | |
| Solubility in DMSO | ≥ 10 mM | |
| EC₅₀ (SARS-CoV-2 replication) | 190 nM | |
| Recommended Working Concentration Range | 0 - 10 µM | |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month, -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can be subsequently diluted to various working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 445.51 g/mol x 1000 mg/g
-
Mass = 4.4551 mg
-
-
Weighing: On a calibrated analytical balance, accurately weigh 4.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Securely cap the tube and vortex the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can be applied to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on DMSO: DMSO is hygroscopic. Use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility and stability of the compound. The final concentration of DMSO in cell culture media should be kept below 0.5% to minimize cytotoxicity, with a concentration of less than 0.1% being ideal.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare a range of working concentrations for a typical cell-based antiviral or cytotoxicity assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate stock solution to facilitate accurate serial dilutions. For example, to make a 1 mM intermediate stock:
-
Dilute the 10 mM stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO.
-
-
Serial Dilution for Working Solutions: The following steps outline the preparation of a dilution series from 10 µM down to 0.01 µM, ensuring the final DMSO concentration in the cell culture medium is consistent and low (e.g., 0.1%). This example is for a final volume of 1 mL per well.
-
Highest Concentration (10 µM): To achieve a final concentration of 10 µM in 1 mL of media, you will need a 1000x stock of 10 mM.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Subsequent Dilutions: To maintain a constant DMSO concentration across all working solutions, it is recommended to first prepare a series of intermediate stocks in DMSO and then dilute each of these into the final culture medium.
-
Alternative Method (Dilution in Media): If maintaining a precisely constant DMSO concentration is less critical than minimizing the number of steps, you can perform a serial dilution in the cell culture medium. However, be aware that the DMSO concentration will decrease with each dilution step.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium (0.1% DMSO).
Example Dilution Table for a 96-well plate (final volume 100 µL/well):
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Media (µL) | Final DMSO (%) |
| 10 | 0.1 | 99.9 | 0.1 |
| 5 | 0.05 | 99.95 | 0.05 |
| 2.5 | 0.025 | 99.975 | 0.025 |
| 1 | 0.01 | 99.99 | 0.01 |
| 0.1 | 0.001 | 99.999 | 0.001 |
| Vehicle Control | 0.1 (of pure DMSO) | 99.9 | 0.1 |
Note: For very small volumes, it is advisable to perform an intermediate dilution step to ensure accuracy.
Visualizations
Signaling Pathway: Cathepsin-Mediated Viral Entry
The following diagram illustrates the mechanism by which cathepsins facilitate the entry of certain viruses, such as SARS-CoV-2, into host cells. This compound inhibits the activity of these cathepsins, thereby blocking a critical step in the viral lifecycle.
References
Optimal Concentration of Z-LVG-CHN2 for Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining and utilizing the optimal concentration of Z-LVG-CHN2 for cell treatment. This compound is a potent, irreversible inhibitor of cathepsin L, a cysteine protease involved in various physiological and pathological processes, including viral entry and antigen presentation.[1][2] The optimal concentration of this compound is critical for achieving desired experimental outcomes while minimizing cytotoxicity. This guide details the mechanism of action of this compound, provides effective concentration ranges in various cell lines, and outlines detailed protocols for essential experiments to determine optimal usage.
Mechanism of Action
This compound primarily functions as an inhibitor of cathepsin L.[1][2] Cathepsin L is a lysosomal protease that plays a crucial role in the endosomal entry pathway of certain viruses, such as coronaviruses.[1] Viral spike proteins require cleavage by host proteases to mediate fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm. In cells where viral entry is dependent on endosomal cathepsin L, this compound can effectively block this process. Time-of-addition studies have confirmed that this compound acts at the early stages of the infection cycle, consistent with its role as an entry inhibitor.
Signaling Pathway: Viral Entry via the Endosomal Pathway and Inhibition by this compound
Caption: Viral entry and inhibition by this compound.
Quantitative Data Summary
The effective (EC50) and cytotoxic (CC50) concentrations of this compound have been evaluated in several cell lines against various coronaviruses. The data highlights the compound's potent antiviral activity and selectivity.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VeroE6-eGFP | SARS-CoV-2 | 1.33 | >20 | >15 | |
| A549-hACE2 | SARS-CoV-2 | 0.046 | >25 | >500 | |
| HeLa-hACE2 | SARS-CoV-2 | 0.006 | >50 | >8333 | |
| Caco-2 | SARS-CoV-2 | >50 | >50 | - | |
| A549-hACE2 | SARS-CoV-1 | 0.050 | >25 | >500 | |
| HeLa-hACE2 | HCoV-229E | 0.069 | >50 | >724 |
Note: The lack of activity in Caco-2 cells is attributed to the virus utilizing the TMPRSS2 protease for cell surface entry in this cell line, bypassing the need for endosomal cathepsin L.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line and experimental setup, the following protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration (CC50) of this compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a duration that matches the planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability relative to the untreated control against the log of the this compound concentration to determine the CC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay helps to determine if cell death induced by this compound occurs via apoptosis or necrosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Target Engagement: Western Blot for Cathepsin L
This protocol verifies that this compound is engaging its intended target, cathepsin L, within the treated cells. A decrease in the mature, active form of cathepsin L can indicate target engagement.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin L
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cathepsin L antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Potential Off-Target Effects
While this compound is a specific inhibitor of cathepsin L, it is important to consider potential off-target effects. At high concentrations, some protease inhibitors can exhibit reduced specificity. It is also important to note that this compound belongs to a class of compounds that can have lysosomotropic properties, meaning they can accumulate in acidic organelles like lysosomes. This can lead to non-specific effects on lysosomal function. Therefore, it is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Conclusion
The optimal concentration of this compound for cell treatment is highly dependent on the cell type and the specific experimental context. By following the protocols and workflow outlined in this guide, researchers can systematically determine the most effective and least toxic concentration of this compound for their studies. This will enable the generation of reliable and reproducible data when investigating the role of cathepsin L in various biological processes.
References
Application Notes and Protocols for Z-LVG-CHN2 in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the antiviral efficacy of the putative cysteine protease inhibitor Z-LVG-CHN2 using a plaque reduction assay. While specific data for this compound is not widely published, its chemical structure—a peptide (Leucyl-valyl-glycyl) with a C-terminal diazomethane (CHN2) group and an N-terminal Carbobenzoxy (Z) protecting group—strongly suggests it functions as an irreversible inhibitor of cysteine proteases. Such proteases are critical for the replication of many viruses, as they process viral polyproteins into mature, functional proteins.[1][2][3] Therefore, this compound is a candidate for antiviral drug development. This document outlines the mechanism of action, a detailed experimental protocol, data presentation guidelines, and visual workflows to guide researchers in assessing its potential. The protocol is based on established methods for similar cysteine protease inhibitors, such as GC376 and cathepsin inhibitors.[1][4]
Mechanism of Action: Targeting Viral Cysteine Proteases
Many viruses, including picornaviruses (e.g., coxsackievirus, rhinovirus) and coronaviruses, synthesize their proteins as a single large polyprotein that must be cleaved into individual functional units. This cleavage is performed by viral proteases, many of which are cysteine proteases (e.g., the 3C or 3CL protease). These proteases have a catalytic cysteine residue in their active site that is essential for their function.
This compound is designed to be a covalent inhibitor. The peptide backbone (LVG) provides specificity, guiding the inhibitor to the active site of the target protease. The diazomethane "warhead" is a reactive group that, upon protonation by an active site residue, becomes an excellent alkylating agent. It is expected to form a covalent bond with the catalytic cysteine, thereby irreversibly inactivating the enzyme. By blocking this essential processing step, the inhibitor prevents the formation of mature viral proteins, ultimately halting viral replication. Some viruses also utilize host cysteine proteases, such as cathepsins, for entry into the cell, presenting another potential target for such inhibitors.
Below is a diagram illustrating the proposed mechanism of viral polyprotein processing and its inhibition.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus and measuring the efficacy of antiviral compounds. The assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50% (IC50). The following protocol is a general guideline and should be optimized for the specific virus and cell line being used.
2.1. Materials
-
Cells and Virus: A susceptible host cell line (e.g., Vero, RD, Calu-3) and a lytic virus stock of known titer (Plaque Forming Units/mL).
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Media:
-
Cell Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS)).
-
Infection Medium (e.g., DMEM with 2% FBS).
-
Overlay Medium: Infection medium mixed 1:1 with a solidifying agent (e.g., 2.4% Avicel® RC-591, 1.2% Methylcellulose, or 1% Agarose).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Fixative solution (e.g., 10% Formalin or 4% Paraformaldehyde in PBS).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
-
-
Equipment:
-
6-well or 12-well tissue culture plates.
-
Biosafety cabinet (appropriate for the biosafety level of the virus).
-
CO2 incubator (37°C, 5% CO2).
-
Microscope.
-
2.2. Experimental Workflow
The workflow for the plaque reduction assay is outlined in the diagram below.
2.3. Detailed Procedure
-
Cell Seeding: The day before the experiment, seed the host cells into 6-well plates at a density that will result in a 95-100% confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Inhibitor Preparation: On the day of the experiment, prepare serial dilutions of this compound in infection medium (e.g., DMEM + 2% FBS). The final concentrations should span a range expected to cover 0-100% inhibition. Include a "no inhibitor" (vehicle control, e.g., DMSO) and a "no virus" (cell control) condition.
-
Virus Infection:
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Infect the cells by adding a standardized amount of virus (e.g., 100 Plaque Forming Units (PFU) in 200 µL of infection medium) to each well, except for the cell control wells.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the virus.
-
-
Inhibitor and Overlay Application:
-
While the cells are incubating, prepare the final overlay medium containing the corresponding serial dilutions of this compound. For example, mix your inhibitor dilutions 1:1 with a 2.4% Avicel solution to get a final overlay with 1.2% Avicel.
-
After the 1-hour adsorption period, aspirate the viral inoculum from the wells.
-
Immediately and gently add 2 mL of the prepared overlay medium containing the appropriate concentration of this compound to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2 to 4 days, or until plaques are clearly visible in the virus control wells. Do not disturb the plates during this time to ensure the formation of distinct plaques.
-
Fixation and Staining:
-
Carefully remove the overlay medium. This can be done by aspiration.
-
Gently add 1 mL of fixative solution to each well and incubate for at least 30 minutes at room temperature.
-
Discard the fixative and gently wash the wells with water.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 15-20 minutes.
-
Remove the stain, wash the wells gently with water until the background is clear, and let the plates air dry.
-
-
Data Collection and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control (no inhibitor) using the formula:
-
% Inhibition = [1 - (Plaques in Treated Well / Plaques in Virus Control Well)] x 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., dose-response curve) to determine the 50% inhibitory concentration (IC50).
-
Data Presentation
Quantitative results from the plaque reduction assay should be summarized in a clear, tabular format. This allows for easy comparison between different concentrations of the inhibitor.
Table 1: Hypothetical Plaque Reduction Data for this compound
| This compound Conc. (µM) | Replicate 1 (Plaques) | Replicate 2 (Plaques) | Average Plaques | % Inhibition |
| 0 (Virus Control) | 98 | 104 | 101 | 0% |
| 0.01 | 95 | 101 | 98 | 3.0% |
| 0.1 | 78 | 84 | 81 | 19.8% |
| 1 | 52 | 48 | 50 | 50.5% |
| 10 | 12 | 8 | 10 | 90.1% |
| 100 | 0 | 0 | 0 | 100% |
| Cell Control | 0 | 0 | 0 | N/A |
Based on this hypothetical data, the IC50 value for this compound would be approximately 1 µM.
Disclaimer: This document provides a generalized protocol based on established methodologies for similar compounds. Researchers must adapt and optimize this protocol for their specific virus, cell line, and laboratory conditions. All work with infectious agents must be performed in accordance with institutional and national safety guidelines in an appropriate biosafety facility.
References
- 1. A cysteine protease inhibitor GC376 displays potent antiviral activity against coxsackievirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Inhibitors as Antiviral Agents [ouci.dntb.gov.ua]
- 4. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Z-LVG-CHN2 in SARS-CoV-2 Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-LVG-CHN2, a cysteine protease inhibitor, in the study of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) replication. This document includes a summary of its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication in in vitro studies.[1][2][3] It functions by targeting host cell proteases, specifically the endosomal cysteine protease cathepsin L.[4][5] This enzyme is crucial for the proteolytic processing of the SARS-CoV-2 spike (S) protein, a necessary step for viral entry into host cells via the endosomal pathway. By inhibiting cathepsin L, this compound effectively blocks the virus from releasing its genetic material into the cell, thereby preventing replication. The cell-specific activity of this compound makes it a valuable tool for investigating the different entry mechanisms of SARS-CoV-2 and other coronaviruses.
Data Presentation
The antiviral activity of this compound against SARS-CoV-2 and other coronaviruses has been evaluated in various cell lines. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | <0.5 | >20 | >40 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | >20 | >15 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | - | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | 0.050 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | 0.069 | >50 | >725 |
Signaling Pathway
This compound inhibits the endosomal entry pathway of SARS-CoV-2. The virus enters the host cell through binding of its spike protein to the ACE2 receptor. Subsequently, the virus-receptor complex is internalized into an endosome. Within the endosome, the host protease cathepsin L cleaves the spike protein, which is a prerequisite for the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA into the cytoplasm. This compound acts as an inhibitor of cathepsin L, thereby preventing this crucial cleavage step and blocking viral replication.
Caption: SARS-CoV-2 Endosomal Entry Pathway and Inhibition by this compound.
Experimental Protocols
SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 4 x 10³ cells/well in 100 µL of DMEM with 2% FBS and incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Infection and Treatment:
-
For antiviral activity assessment, remove the culture medium from the cells and add 50 µL of the diluted this compound.
-
Subsequently, add 50 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Measurement:
-
After incubation, bring the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
To determine the CC50, perform the same assay without adding the virus.
-
SARS-CoV-2 Pseudovirus Entry Assay
This assay provides a safer alternative to using live virus (BSL-2 compatible) to screen for inhibitors of viral entry.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)
-
Plasmids: pCMV-MLVgag-pol, pTG-Luc, and a plasmid encoding the SARS-CoV-2 Spike protein
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the three plasmids (MLV gag-pol, luciferase reporter, and SARS-CoV-2 Spike) using a suitable transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the supernatant containing the pseudotyped particles.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Cell Seeding: Seed HEK293T-ACE2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 1-2 hours.
-
-
Pseudovirus Infection:
-
Add the prepared SARS-CoV-2 pseudovirus to each well.
-
Include "pseudovirus control" wells (cells + pseudovirus, no compound) and "cell control" wells (cells only).
-
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Luciferase Assay:
-
Remove the culture medium and add luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the pseudovirus control.
-
Determine the EC50 value from the dose-response curve.
-
Experimental Workflow
A typical high-throughput screening (HTS) campaign to identify inhibitors of SARS-CoV-2 replication, such as this compound, involves a multi-step process starting from a large compound library and progressively narrowing down to confirmed hits with desired activity and low cytotoxicity.
Caption: High-Throughput Screening Workflow for SARS-CoV-2 Inhibitors.
References
Application Notes and Protocols for Z-LVG-CHN2 in Viral Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide derivative that functions as an inhibitor of cysteine proteinases.[1][2] It has been identified as an effective inhibitor of viral replication, notably for Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][3] The primary mechanism for its antiviral activity in the context of viral entry is the inhibition of host cell endosomal proteases, such as cathepsins. However, some evidence also suggests it may inhibit viral proteases like the SARS-CoV-2 3CL protease.[1]
Many viruses, including coronaviruses and Ebola virus, utilize host cathepsins (primarily Cathepsin L and B) for proteolytic cleavage of their surface glycoproteins. This cleavage is a critical step for "priming" the glycoprotein, which then mediates the fusion of the viral envelope with the endosomal membrane, allowing the viral genome to enter the host cell cytoplasm. By inhibiting these proteases, this compound effectively blocks this essential entry pathway.
The efficacy of this compound is highly dependent on the viral entry route utilized in a specific host cell type. Its inhibitory action is most pronounced in cell lines that rely on endosomal entry. In cells that also express surface proteases like TMPRSS2, which can prime the viral spike protein at the plasma membrane for direct fusion, the effect of cathepsin inhibitors like this compound may be less significant.
Quantitative Data
The antiviral activity of this compound against SARS-CoV-2 has been quantified in vitro. The half-maximal effective concentration (EC50) represents the concentration of the inhibitor required to reduce viral activity by 50%.
| Compound | Virus | Cell Line | EC50 | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 190 nM (0.19 µM) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.
Experimental Protocols
Note: All work with live, infectious viruses must be conducted in an appropriate Biosafety Level (BSL) facility by trained personnel.
Protocol 1: Pseudotyped Virus Entry Assay (BSL-2)
This assay measures the ability of this compound to block the entry of viral particles pseudotyped with a specific viral glycoprotein (e.g., SARS-CoV-2 Spike) and carrying a reporter gene (e.g., luciferase).
Materials:
-
Host cells susceptible to viral entry (e.g., Vero E6, A549-hACE2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Pseudotyped viral particles (e.g., VSV or lentivirus backbone).
-
This compound stock solution (in DMSO).
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
-
Vehicle control (DMSO).
Procedure:
-
Cell Seeding: Seed host cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 1 nM. Also, prepare a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Carefully remove the medium from the cells and add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Infection: Add 50 µL of pseudotyped virus (at a pre-determined MOI) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% entry) and uninfected cells (0% entry). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the EC50.
Protocol 2: Plaque Reduction Assay (BSL-3 for SARS-CoV-2)
This assay quantifies the effect of this compound on the production of infectious virus progeny.
Materials:
-
Host cells (e.g., Vero E6).
-
Complete growth medium.
-
Live, infectious virus stock.
-
This compound stock solution (in DMSO).
-
6-well or 12-well plates.
-
Overlay medium (e.g., medium containing 0.8% methylcellulose).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM). In a separate tube, dilute the live virus stock to a concentration that will produce 50-100 plaques per well.
-
Treatment and Infection: Remove the growth medium from the cell monolayers. Add the virus dilution to the cells and incubate for 1 hour at 37°C, gently rocking every 15 minutes to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and gently wash the cells twice with PBS. Overlay the cells with 1 mL of overlay medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours, or until plaques are visible.
-
Fixing and Staining: Carefully remove the overlay. Fix the cells with formaldehyde for 15-30 minutes. Wash the wells with water and stain with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Cytotoxicity Assay
This assay is crucial to ensure that the observed reduction in viral activity is due to specific antiviral effects and not simply because the compound is killing the host cells.
Materials:
-
Host cells used in the antiviral assays.
-
Complete growth medium.
-
This compound stock solution (in DMSO).
-
Clear 96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at the same density used for the antiviral assays. Incubate overnight.
-
Compound Treatment: Remove the medium and add serial dilutions of this compound (using the same concentration range as the antiviral assays) to the wells. Include a vehicle control and a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI = CC50/EC50) can then be calculated to determine the therapeutic window of the compound.
References
Application Notes and Protocols for Z-LVG-CHN2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. It is a tripeptide derivative that has been identified as an effective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3][4] The chemical scaffold of this compound, a peptidyl diazomethyl ketone, is common for inhibitors of cysteine proteases, which may suggest the potential for activity against other enzymes in this class, such as host cell cathepsins.[5]
These application notes provide a comprehensive guide to the use of this compound in a research setting, with a particular focus on its stability in cell culture media. Due to the limited availability of specific stability data for this compound under typical cell culture conditions (37°C, in media), this document also provides a detailed protocol for researchers to determine its stability and half-life in their specific experimental systems.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to ensure its activity and obtain reproducible results.
Table 1: Physicochemical and Storage Information for this compound
| Property | Data |
| Molecular Formula | C₂₂H₃₁N₅O₅ |
| Molecular Weight | 445.51 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |
| Recommended Storage | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for up to 6 months, or -20°C for up to 1 month. |
Note: It is highly recommended to prepare fresh working solutions from a frozen stock solution immediately before use and to minimize freeze-thaw cycles.
Stability in Cell Culture Media
The stability of a peptide-based inhibitor like this compound in cell culture media is a critical parameter that can significantly impact experimental outcomes. Peptides are susceptible to degradation by proteases present in serum-containing media or secreted by cells. The diazomethyl ketone functional group may also be susceptible to hydrolysis in aqueous environments.
Currently, there is no published data on the half-life of this compound in common cell culture media such as DMEM or RPMI-1640 at 37°C. Therefore, it is essential for researchers to determine the stability of this compound under their specific experimental conditions. The following protocol provides a robust method for this determination using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Determination of this compound Stability in Cell Culture Media
This protocol describes a method to quantify the degradation of this compound over time in a chosen cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for the experiment
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
HPLC-MS system with a C18 column
Experimental Workflow Diagram:
Caption: Experimental workflow for determining this compound stability.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Spiking into Cell Culture Medium:
-
Pre-warm the desired cell culture medium (with or without serum) to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Mix thoroughly by gentle inversion.
-
-
Incubation and Sampling:
-
Place the medium containing this compound in an incubator at 37°C with 5% CO₂.
-
Immediately collect an aliquot (e.g., 100 µL) for the time zero (T=0) measurement.
-
Collect subsequent aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
For each aliquot, add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the quantification of this compound. The precursor ion will be the [M+H]⁺ of this compound (m/z 446.24), and product ions will need to be determined by infusion of the compound into the mass spectrometer.
-
Use a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Inject the prepared samples and a standard curve of this compound in the same medium (processed at T=0) to quantify the concentration at each time point.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Normalize the peak areas to the T=0 sample.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t₁/₂) using a one-phase decay model.
-
Signaling Pathways
1. Inhibition of SARS-CoV-2 3CLpro and Viral Replication
The primary target of this compound is the 3CL protease (also known as Mpro) of SARS-CoV-2. This enzyme is essential for the viral life cycle as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are required for viral replication and transcription. By irreversibly inhibiting 3CLpro, this compound blocks the processing of these polyproteins, thereby halting the formation of the viral replication-transcription complex and inhibiting viral propagation.
Caption: this compound inhibits SARS-CoV-2 replication via 3CLpro.
2. Potential Off-Target Effects on Host Cell Cathepsins
Given that this compound is a broad inhibitor of cysteine proteases, it may have off-target effects on host cell cathepsins, such as Cathepsin B and L. These lysosomal proteases are involved in various cellular processes, including apoptosis and inflammation.
Cathepsin B and Apoptosis: Upon certain apoptotic stimuli, lysosomal membrane permeabilization (LMP) can occur, leading to the release of cathepsins into the cytosol. Cytosolic Cathepsin B can promote apoptosis by cleaving the pro-apoptotic protein Bid to truncated Bid (tBid), which in turn activates Bax/Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Cathepsin B-mediated apoptotic signaling pathway.
Cathepsin L and Inflammation: Cathepsin L is implicated in inflammatory processes. For instance, it can be involved in the processing of antigens for presentation on MHC class II molecules, a key step in initiating an adaptive immune response. Dysregulation of Cathepsin L has been linked to various inflammatory conditions.
Conclusion
This compound is a valuable research tool for studying SARS-CoV-2 replication and potentially other processes involving cysteine proteases. A critical and often overlooked aspect of its use in cell-based assays is its stability in culture medium. The lack of specific stability data necessitates empirical determination by the end-user. The provided protocol offers a reliable framework for assessing the stability of this compound, ensuring more accurate and reproducible experimental results. Understanding the primary target and potential off-target signaling pathways will further aid in the design and interpretation of studies utilizing this inhibitor.
References
- 1. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|CAS 119670-30-3|DC Chemicals [dcchemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Assessing the Cellular Permeability of Z-LVG-CHN2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various methodologies for evaluating the cell permeability of the synthetic peptide Z-LVG-CHN2. Understanding the extent and mechanism of a peptide's entry into cells is a critical step in the development of peptide-based therapeutics, particularly those targeting intracellular components. This document outlines several widely-used techniques, offering detailed protocols and comparative data to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound Cell Permeability
The therapeutic efficacy of peptides that act on intracellular targets is fundamentally dependent on their ability to cross the cell membrane. This compound is a novel peptide sequence whose biological function and therapeutic potential are under investigation. A thorough assessment of its cell permeability is essential to understand its mechanism of action, optimize its delivery, and predict its in vivo behavior. The choice of method for this assessment will depend on the specific research question, available equipment, and desired level of quantification.
Comparison of Key Methodologies
The following table summarizes the most common methods for assessing peptide cell permeability, highlighting their advantages and disadvantages to facilitate an informed decision.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorescence Microscopy | Visualization of a fluorescently-labeled peptide within cells. | Provides spatial information on subcellular localization. Relatively simple and widely available. | Primarily qualitative or semi-quantitative. Photobleaching can be an issue. Requires peptide labeling. | Low to Medium |
| Flow Cytometry | Quantification of the fluorescence intensity of a large population of cells treated with a fluorescently-labeled peptide. | High-throughput and quantitative. Provides cell-by-cell data. | Does not provide subcellular localization. Requires peptide labeling. | High |
| MALDI-TOF Mass Spectrometry | Direct detection and quantification of unlabeled or stable isotope-labeled peptide within cell lysates.[1][2][3] | Highly specific and allows for absolute quantification of intact peptide.[2] Does not necessarily require fluorescent labeling. Can identify intracellular metabolites of the peptide.[2] | Requires specialized equipment. Can be lower throughput than flow cytometry. | Medium |
| Radiolabel-based Assays | Measurement of radioactivity in cells after incubation with a radiolabeled peptide. | Highly sensitive and quantitative. | Requires handling of radioactive materials and specialized disposal. | Medium to High |
| Chloroalkane Penetration Assay | Quantification of a chloroalkane-tagged peptide that becomes covalently bound to a reporter protein inside the cell. | A quantitative method for assessing cell permeability. | Requires synthesis of a tagged version of the peptide. | Medium |
| Fluorescence Leakage Assay | Measures the ability of a peptide to disrupt lipid bilayers by monitoring the release of a fluorescent dye from liposomes. | Useful for assessing membrane destabilization potential. Simple and rapid. | An indirect measure of cell entry; uses artificial membranes. | High |
Experimental Protocols
Detailed protocols for three common methods are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions. For the purpose of these protocols, we will refer to a generic adherent mammalian cell line, but these methods are adaptable to other cell types, including neuronal cell lines like HCN-2.
Protocol 1: Fluorescence Microscopy for Qualitative Assessment
This protocol allows for the visualization of this compound uptake and its subcellular distribution.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-Z-LVG-CHN2)
-
Adherent mammalian cells (e.g., HCN-2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Glass-bottom culture dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Incubation: Prepare the desired concentration of fluorescently-labeled this compound in serum-free cell culture medium. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.
-
Imaging: Wash the cells three times with PBS. Add a final volume of PBS to the wells and image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
Protocol 2: Flow Cytometry for Quantitative Assessment
This protocol provides a quantitative measure of peptide uptake across a large cell population.
Materials:
-
Fluorescently-labeled this compound
-
Suspension or adherent cells
-
Cell culture medium
-
FBS
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to 80-90% confluency. Include untreated cells as a negative control.
-
Peptide Incubation: Prepare various concentrations of fluorescently-labeled this compound in serum-free medium. Remove the existing medium, wash cells with PBS, and add the peptide solutions. Incubate for a predetermined time at 37°C.
-
Cell Harvesting (for adherent cells): After incubation, wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA, then neutralize with medium containing FBS.
-
Cell Collection: Transfer the cell suspension to flow cytometry tubes. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice more.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity of the cell population for each treatment condition.
Protocol 3: MALDI-TOF Mass Spectrometry for Absolute Quantification
This protocol allows for the precise quantification of internalized, intact this compound.
Materials:
-
Unlabeled this compound
-
Stable isotope-labeled this compound (internal standard)
-
Adherent cells in a multi-well plate
-
Cell culture medium
-
PBS
-
Cell lysis buffer
-
MALDI target plate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cell Incubation: Incubate cells with unlabeled this compound at the desired concentration and for the desired time.
-
Washing: After incubation, wash the cells thoroughly (at least three times) with ice-cold PBS to remove any peptide that is not internalized.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer. Add a known amount of the stable isotope-labeled this compound to the cell lysate to serve as an internal standard.
-
Sample Preparation: Mix a small volume of the cell lysate/internal standard mixture with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry until crystals form.
-
Mass Spectrometry Analysis: Acquire mass spectra using the MALDI-TOF mass spectrometer in the appropriate mass range for this compound.
-
Data Analysis: Quantify the amount of internalized this compound by comparing the peak intensity of the unlabeled peptide to that of the known amount of the stable isotope-labeled internal standard.
Visualizations
The following diagrams illustrate a general workflow for assessing cell permeability and a potential signaling pathway involved in peptide uptake.
Caption: A generalized workflow for assessing the cell permeability of this compound.
Caption: A potential signaling pathway for peptide uptake via macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Z-Tyr-Ala-CHN2 in High-Throughput Screening for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview and protocol for the utilization of Z-Tyr-Ala-CHN2, a potent and specific inhibitor of cathepsin L, in high-throughput screening (HTS) assays for the discovery of antiviral therapeutics. Z-Tyr-Ala-CHN2 serves as a valuable tool compound for studying viral entry mechanisms and for identifying novel inhibitors of host-dependent viral replication. This document outlines the mechanism of action, provides quantitative data on its antiviral activity, and details a comprehensive protocol for a cell-based HTS assay.
Introduction
Z-Tyr-Ala-CHN2 is a small molecule identified through cell-based antiviral screening that has been characterized as a potent inhibitor of cathepsin L.[1][2][3][4] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the entry of several enveloped viruses, including coronaviruses like SARS-CoV-1 and SARS-CoV-2, into host cells.[5] Viral spike proteins require proteolytic cleavage by host proteases to mediate fusion of the viral and endosomal membranes. In certain cell types, this critical activation step occurs within the endosome and is dependent on the activity of cathepsin L.
The inhibitory action of Z-Tyr-Ala-CHN2 on cathepsin L blocks this necessary proteolytic processing of the viral spike protein, thereby preventing viral entry and subsequent replication. This targeted mechanism makes Z-Tyr-Ala-CHN2 an excellent candidate for use in HTS campaigns aimed at discovering new antiviral agents that target host-cell factors, a strategy that may offer a higher barrier to the development of viral resistance. The cell-specific activity of Z-Tyr-Ala-CHN2 highlights its utility in dissecting viral entry pathways, as its antiviral effect is prominent in cells reliant on the endosomal entry pathway (e.g., VeroE6) and absent in cells that primarily utilize the TMPRSS2-dependent surface fusion pathway (e.g., Caco-2).
Mechanism of Action: Inhibition of Viral Entry
The antiviral activity of Z-Tyr-Ala-CHN2 is directly linked to its inhibition of cathepsin L, which disrupts the viral life cycle at the entry stage. The process is initiated when the virus is internalized into the host cell via endocytosis. Within the endosome, the acidic environment activates cathepsin L, which then cleaves the viral spike protein. This cleavage event triggers conformational changes in the spike protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Z-Tyr-Ala-CHN2 blocks the catalytic activity of cathepsin L, preventing spike protein cleavage and subsequent membrane fusion.
Quantitative Data
The antiviral activity of Z-Tyr-Ala-CHN2 has been quantified in various cell lines against SARS-CoV-2. The data below summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), which are crucial parameters for evaluating the potency and therapeutic window of a compound.
| Cell Line | Viral Entry Pathway | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| VeroE6 | Cathepsin L-dependent | ~0.05 | >25 | >500 |
| A549-hACE2 | Cathepsin L-dependent | 0.046 | >25 | >543 |
| HeLa-hACE2 | Cathepsin L-dependent | 0.006 | >50 | >8333 |
| Caco-2 | TMPRSS2-dependent | >50 | >50 | Not applicable |
Data compiled from studies on the antiviral activity of Z-Tyr-Ala-CHN2 against SARS-CoV-2.
High-Throughput Screening Protocol
This protocol describes a cell-based assay designed for high-throughput screening of compound libraries to identify inhibitors of cathepsin L-dependent viral entry. The assay utilizes a cell line that predominantly uses the endosomal pathway for viral infection and measures the reduction in viral-induced cytopathic effect (CPE) or the expression of a reporter gene.
Materials and Reagents
-
Cell Line: VeroE6 or A549-hACE2 cells
-
Virus: SARS-CoV-2 or a pseudovirus expressing the SARS-CoV-2 spike protein and a luciferase or GFP reporter
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Assay Plates: 384-well, sterile, tissue culture-treated, clear-bottom plates
-
Compound Library: Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Control Inhibitor: Z-Tyr-Ala-CHN2
-
Reagents for Readout:
-
For CPE Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
For Luciferase Reporter Assay: ONE-Glo™ EX Luciferase Assay System (Promega)
-
-
Instruments: Automated liquid handler, plate incubator, and plate reader (luminometer)
Experimental Workflow
Step-by-Step Procedure
-
Cell Plating: a. Culture VeroE6 cells to approximately 80-90% confluency. b. Trypsinize and resuspend the cells in culture medium to a concentration of 1 x 10^5 cells/mL. c. Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well). d. Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Compound Addition: a. Prepare compound plates by diluting the test compounds, Z-Tyr-Ala-CHN2 (positive control, final concentration range from 0.1 nM to 10 µM), and DMSO (negative control, final concentration 0.5%) in culture medium. b. Using a liquid handler, transfer 20 µL of the compound solutions to the corresponding wells of the cell plates. c. Incubate the plates for 1 hour at 37°C.
-
Viral Infection: a. Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01. b. Add 20 µL of the diluted virus to each well, except for the mock-infected control wells. c. Gently agitate the plates to ensure even distribution of the virus.
-
Incubation: a. Incubate the plates for 48 to 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the negative control wells.
-
Assay Readout: a. For CPE Reduction Assay: i. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. ii. Add 20 µL of CellTiter-Glo® reagent to each well. iii. Mix on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Measure luminescence using a plate reader. b. For Luciferase Reporter Assay: i. Follow the manufacturer's protocol for the ONE-Glo™ EX Luciferase Assay System. ii. Add the luciferase reagent to each well. iii. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [(Signal_compound - Signal_virus_control) / (Signal_cell_control - Signal_virus_control)] x 100 b. Determine the Z-factor for the assay to assess its quality and suitability for HTS. A Z-factor between 0.5 and 1.0 is considered excellent. c. Identify hit compounds based on a predefined inhibition threshold (e.g., >50% inhibition). d. Perform dose-response analysis for the hit compounds to determine their EC50 values.
Conclusion
Z-Tyr-Ala-CHN2 is a specific and potent inhibitor of cathepsin L, making it an invaluable research tool for the study of viral entry mechanisms and a critical component in high-throughput screening campaigns for the discovery of novel antiviral drugs. The detailed protocol provided in this application note offers a robust framework for identifying and characterizing new inhibitors of cathepsin L-dependent viral replication, which can be adapted for various viral targets and screening platforms. The use of Z-Tyr-Ala-CHN2 as a positive control will ensure the reliability and accuracy of HTS data, ultimately accelerating the development of new therapeutic interventions against viral diseases.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Off-Target Effects of Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide derivative that functions as a cysteine proteinase inhibitor.[1][2] It has demonstrated inhibitory activity against various cysteine proteases, including cathepsins and the SARS-CoV-2 3CL pro protease.[1][2] While its on-target effects are valuable for therapeutic and research applications, it is crucial to characterize its off-target profile to understand potential side effects and ensure therapeutic safety. Small molecule inhibitors frequently exhibit off-target interactions, which can sometimes be the primary mechanism of action or lead to toxicity.[3]
These application notes provide a detailed experimental framework for the comprehensive analysis of this compound off-target effects. The protocols outlined below are designed to be adaptable to various laboratory settings and will guide researchers in generating robust and reproducible data.
Initial Off-Target Profiling: Computational and In Vitro Screening
A critical first step in identifying potential off-target interactions is to employ a combination of computational and broad-spectrum in vitro screening methods. This dual approach allows for the prediction of likely off-targets and their subsequent experimental validation.
Computational (In Silico) Prediction
Computational modeling can predict potential off-target interactions by comparing the structure of this compound against a large database of protein structures.
Protocol 1: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 3D structure of this compound. If the crystal structure is unavailable, generate a 3D model using computational chemistry software.
-
Target Database Selection: Utilize a comprehensive protein target database that includes a wide range of human proteins, with a particular focus on proteases and enzymes with similar active site geometries to cysteine proteases.
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity of this compound to each protein in the target database.
-
Scoring and Ranking: Use a scoring function to rank the potential off-targets based on their predicted binding energies. A lower binding energy suggests a higher likelihood of interaction.
-
Data Analysis: Analyze the top-ranked potential off-targets. Pay close attention to proteins with known physiological significance and those belonging to pathways that could lead to adverse effects.
In Vitro Broad-Spectrum Kinase and Protease Profiling
Broad-spectrum enzymatic assays provide experimental evidence of off-target interactions against large panels of purified enzymes.
Protocol 2: In Vitro Enzymatic Profiling
-
Panel Selection: Submit this compound to a commercial service or an in-house platform for screening against a large panel of kinases and proteases. The panel should ideally cover a significant portion of the human kinome and include representatives from all major protease families (serine, threonine, aspartyl, and metalloproteases).
-
Assay Conditions: The assays are typically performed at a fixed concentration of this compound (e.g., 1 µM and 10 µM) to identify initial hits.
-
Data Interpretation: A significant inhibition (typically >50%) of an enzyme's activity is considered a hit.
-
Dose-Response Analysis: For any identified hits, perform follow-up dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value. This will quantify the potency of this compound against the off-target enzyme.
Data Presentation: Summary of Initial Off-Target Screening
| Predicted Off-Target Class | In Silico Docking Score (e.g., kcal/mol) | In Vitro Screen (% Inhibition @ 10 µM) | Follow-up IC50 (µM) |
| Proteases | |||
| e.g., Serine Protease X | -8.5 | 75% | 2.5 |
| e.g., Metalloprotease Y | -7.2 | 30% | > 10 |
| Kinases | |||
| e.g., Tyrosine Kinase A | -9.1 | 82% | 1.8 |
| e.g., Serine/Threonine Kinase B | -6.8 | 15% | > 10 |
| Other Enzymes | |||
| e.g., Esterase C | -7.9 | 60% | 5.1 |
Cellular Off-Target Validation
Following the identification of potential off-targets from in silico and in vitro screens, it is essential to validate these findings in a cellular context. Cellular assays can confirm whether this compound engages with the predicted off-targets within a living system and elicits a functional consequence.
Target Engagement Assays
Cellular thermal shift assays (CETSA) and related techniques can be used to directly assess the binding of this compound to its targets in intact cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., a human cell line known to express the potential off-target) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.
-
Thermal Shift: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound to a target protein will stabilize it, leading to a higher melting temperature.
-
Protein Detection: Analyze the soluble fraction of the protein at each temperature using Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Phenotypic and Pathway Analysis
Assessing the phenotypic consequences of this compound treatment can provide insights into its off-target effects.
Protocol 4: High-Content Imaging for Phenotypic Profiling
-
Cell Plating and Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound.
-
Staining: After a defined incubation period, fix the cells and stain with a panel of fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire and analyze images, quantifying a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity).
-
Phenotypic Fingerprinting: Compare the phenotypic profile of this compound-treated cells to a database of profiles from compounds with known mechanisms of action to identify potential off-target pathways.
Global Proteomic and Transcriptomic Profiling
To obtain an unbiased and comprehensive view of the cellular effects of this compound, global proteomic and transcriptomic approaches are invaluable. These methods can reveal changes in protein expression, post-translational modifications, and gene expression that are indicative of off-target activity.
Proteomic Profiling
Protocol 5: Quantitative Mass Spectrometry-Based Proteomics
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Pathway Enrichment Analysis: Use bioinformatics tools to identify signaling pathways that are significantly altered by this compound treatment.
Transcriptomic Profiling
Protocol 6: RNA-Sequencing (RNA-Seq)
-
RNA Extraction: Treat cells with this compound and a vehicle control, then extract total RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis.
-
Functional Annotation: Use gene ontology and pathway analysis tools to interpret the biological significance of the differentially expressed genes.
Data Presentation: Summary of Global Profiling Data
| Profiling Method | Top 5 Upregulated Pathways | Top 5 Downregulated Pathways | Key Protein/Gene Hits |
| Proteomics | 1. e.g., Apoptosis Signaling | 1. e.g., Cell Cycle Progression | Protein X, Protein Y |
| 2. ... | 2. ... | ... | |
| Transcriptomics | 1. e.g., Inflammatory Response | 1. e.g., Cholesterol Biosynthesis | Gene A, Gene B |
| 2. ... | 2. ... | ... |
Visualizations
Caption: Experimental workflow for this compound off-target analysis.
Caption: On-target vs. off-target signaling pathways.
Conclusion
A thorough investigation of the off-target effects of this compound is paramount for its development as a safe and effective therapeutic agent or research tool. The multi-faceted approach detailed in these application notes, combining computational, in vitro, cellular, and global profiling methods, will enable a comprehensive characterization of its selectivity profile. The resulting data will be instrumental in predicting potential toxicities, understanding its mechanism of action, and guiding future drug development efforts.
References
Quantifying the Antiviral Effect of Z-LVG-CHN2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LVG-CHN2 is a potent cysteine protease inhibitor that has demonstrated significant antiviral activity, particularly against coronaviruses such as SARS-CoV-2. Its mechanism of action involves the inhibition of host cell cathepsins, crucial enzymes for the entry of certain viruses into host cells. This document provides detailed application notes on the antiviral effects of this compound, protocols for key experiments to quantify its activity, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound has emerged as a valuable tool compound for studying viral entry mechanisms and as a potential lead for the development of broad-spectrum antiviral therapeutics. It acts by targeting host cell proteases, specifically cathepsin L, which is involved in the proteolytic processing of viral spike proteins within the endosomes of host cells.[1] This inhibition effectively blocks the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm and halting the replication cycle.[1][2] This host-targeted mechanism suggests a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.
Quantitative Antiviral Data
The antiviral activity of this compound has been quantified across various coronaviruses and cell lines. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters to determine the potency and selectivity of the compound. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | >20 | >15 | [3] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | [3] |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |
| SARS-CoV-2 | Caco-2 | >50 | >50 | - | |
| SARS-CoV-1 | A549-hACE2 | 0.050 | >25 | >500 | |
| HCoV-229E | HeLa-hACE2 | 0.069 | >50 | >724 |
Note: The lack of activity in Caco-2 cells is attributed to the expression of transmembrane protease serine 2 (TMPRSS2), which allows for a different viral entry pathway that bypasses the need for cathepsin L.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of cathepsin L-mediated SARS-CoV-2 entry into host cells. The following diagram illustrates this endosomal entry pathway and the point of inhibition.
Experimental Protocols
To quantify the antiviral effect of this compound, several key experiments are performed. Below are detailed protocols for a viral RNA yield reduction assay using RT-qPCR and an intracellular staining assay using flow cytometry.
Experimental Workflow: Antiviral Activity Assessment
Protocol 1: Viral RNA Yield Reduction Assay by RT-qPCR
This protocol quantifies the amount of viral RNA released into the cell culture supernatant, providing a measure of viral replication.
Materials:
-
VeroE6 cells (or other susceptible cell lines)
-
SARS-CoV-2 (or other target virus)
-
This compound
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RT-qPCR master mix, primers, and probes specific for the viral genome (e.g., targeting the N gene)
-
RT-qPCR instrument
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Remdesivir).
-
Infection: Aspirate the cell culture medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a minimal volume of medium for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
RNA Extraction: After incubation, carefully collect the cell culture supernatant. Extract viral RNA from the supernatant using a viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform one-step RT-qPCR using primers and a probe specific for a viral gene. A typical thermal cycling profile is:
-
Reverse Transcription: 50°C for 15 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Data Analysis: Determine the Ct values for each sample. Calculate the percentage of viral RNA reduction relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 2: Intracellular Staining for Viral Antigens by Flow Cytometry
This protocol measures the percentage of infected cells by detecting the presence of viral proteins within the cells.
Materials:
-
A549-hACE2 cells (or other susceptible cell lines)
-
SARS-CoV-2
-
This compound
-
24-well cell culture plates
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm kit)
-
Primary antibody against a viral protein (e.g., anti-SARS-CoV-2 Nucleocapsid antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Seeding and Infection: Seed A549-hACE2 cells in a 24-well plate and infect with SARS-CoV-2 as described in Protocol 1.
-
Treatment: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate for 24-48 hours at 37°C with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Fixation and Permeabilization: Transfer the cells to flow cytometry tubes. Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol. This allows the antibodies to access intracellular antigens.
-
Intracellular Staining:
-
Incubate the permeabilized cells with the primary antibody (e.g., anti-N protein, 1:1000 dilution) for 30 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells again.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the cell population and quantify the percentage of fluorescently positive (infected) cells for each treatment condition. Plot the percentage of infected cells against the log of the compound concentration to determine the EC50.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
The same cell line used for the antiviral assays
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, or a commercial ATP-based assay like CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as for the antiviral assays.
-
Treatment: Add serial dilutions of this compound to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50.
Conclusion
This compound is a valuable research tool for dissecting the endosomal entry pathway of coronaviruses and other viruses that rely on cathepsin-mediated activation. The protocols provided herein offer a framework for the robust quantification of its antiviral activity and cytotoxicity. The quantitative data and mechanistic insights are essential for the further development of this compound and other host-targeted antivirals.
References
Troubleshooting & Optimization
troubleshooting Z-LVG-CHN2 insolubility in aqueous buffer
Welcome to the technical support center for Z-LVG-CHN2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It functions by mimicking a substrate of these enzymes and forming a covalent bond with the active site cysteine residue, thereby inactivating the protease. Its applications include studying the role of cysteine proteases in various cellular processes and as a potential therapeutic agent. For instance, it has been shown to block the replication of viruses like HSV and SARS-CoV-2 by inhibiting their essential proteases.
Q2: I am having trouble dissolving this compound directly in my aqueous experimental buffer. Why is this happening?
This compound is a peptide-based molecule with hydrophobic characteristics, which leads to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers will likely result in precipitation or an incomplete solution.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is a powerful organic solvent that can effectively dissolve hydrophobic compounds like this compound.
Q4: How should I prepare a stock solution of this compound using DMSO?
It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM.[1] For detailed steps, please refer to the Experimental Protocols section.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are some strategies to minimize precipitation:
-
Gradual Dilution: Add the DMSO stock solution dropwise to the stirred aqueous buffer. This gradual addition can help prevent the compound from crashing out of solution.
-
Lower Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.
-
Maintain a Low Percentage of DMSO: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally 0.5% or less for most cell-based assays, as higher concentrations can be toxic to cells.[2][3][4]
-
Sonication: Brief sonication of the final solution can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolving the compound. However, be cautious as excessive heat can degrade the peptide.
Q6: What is the recommended storage condition for this compound?
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).
-
DMSO Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address solubility issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is a hydrophobic peptide derivative with inherently low aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity causes the compound to "crash out." | 1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. 2. Try a lower final concentration of this compound. 3. Increase the volume of the aqueous buffer to lower the final concentration. |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of this compound. | 1. Briefly sonicate the final solution in a water bath sonicator. 2. Gently warm the solution to 37°C. 3. Centrifuge the solution to pellet any undissolved material before use, and use the supernatant. Note that this will reduce the effective concentration. |
| Observed cytotoxicity in my cell-based assay. | The final concentration of DMSO is too high for your specific cell line. | 1. Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). 2. Adjust the concentration of your DMSO stock solution to ensure the final DMSO concentration in your assay is below the toxic level. 3. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
| Parameter | Value | Solvent/Storage Condition |
| Molecular Weight | 445.51 g/mol | N/A |
| Recommended Stock Solution Concentration | 10 mM | 100% DMSO |
| Storage of Lyophilized Powder | Up to 3 years | -20°C |
| Storage of DMSO Stock Solution | Up to 6 months | -80°C |
| Storage of DMSO Stock Solution | Up to 1 month | -20°C |
| Maximum Tolerated DMSO Concentration in Cell Culture (General Guideline) | ≤ 0.5% (v/v) | Varies by cell line |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Equilibrate: Allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent condensation.
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Calculate: Determine the required volume of DMSO to add to achieve a 10 mM stock solution. The molecular weight of this compound is 445.51 g/mol . For 1 mg of this compound, you would add 224.5 µL of DMSO.
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Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
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Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
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Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Retrieve Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
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Prepare Buffer: Have your desired volume of aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube. It is recommended to have the buffer at room temperature or 37°C.
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Dilute: While gently vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve your desired final concentration.
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Final Mix: Continue to mix the solution for a few minutes to ensure homogeneity.
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Inspect: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.
Visualizations
Cysteine Protease Catalytic Mechanism and Inhibition by this compound
Cysteine proteases, such as caspases and cathepsins, play crucial roles in programmed cell death (apoptosis) and other cellular processes. Their catalytic activity relies on a cysteine residue in the active site. This compound acts as an irreversible inhibitor by covalently modifying this catalytic cysteine.
Caption: Inhibition of a cysteine protease by this compound.
Experimental Workflow for Solubilizing this compound
The following workflow outlines the recommended steps for preparing a usable aqueous solution of this compound from a lyophilized powder.
Caption: Recommended workflow for dissolving this compound.
Logical Relationship for Troubleshooting Insolubility
This diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
Z-LVG-CHN2 not inhibiting viral replication in my assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Z-LVG-CHN2 not inhibiting viral replication in their assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to a lack of inhibitory activity with this compound in your viral replication assay.
Question: Why is this compound not showing any antiviral activity in my experiment?
Answer: There are several potential reasons for the lack of inhibitory effect. Work through the following checklist to troubleshoot your experiment.
Is Your Virus and Cell Line Combination a Suitable Model?
The primary mechanism of action for this compound's antiviral activity against many viruses is the inhibition of host cell cysteine proteases, such as cathepsins, which are crucial for viral entry through the endosomal pathway.
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Check the Viral Entry Pathway: Viruses can use different pathways to enter host cells.
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Endosomal (Cathepsin-dependent) Pathway: The virus is taken up into endosomes, where acidic pH and host cathepsins process the viral surface proteins to enable membrane fusion. This compound is expected to be effective in this pathway.
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Cell Surface (TMPRSS2-dependent) Pathway: The viral spike protein is cleaved by proteases like TMPRSS2 at the cell surface, leading to direct fusion with the plasma membrane. This compound is NOT expected to be effective in this pathway. [1][2][3]
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Actionable Step: Determine the predominant entry pathway for your virus in your chosen cell line. Consult the literature for the TMPRSS2 expression status of your cell line.[4][5] If your cell line has high TMPRSS2 expression, this compound may be ineffective. Consider using a cell line with low or no TMPRSS2 expression (e.g., Vero E6) to favor the endosomal entry pathway.
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Troubleshooting Workflow: Viral Entry Pathway
Troubleshooting logic for viral entry pathway.
Was the Compound Handled and Stored Correctly?
This compound, like many chemical inhibitors, can be sensitive to improper handling and storage.
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Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved. Sonication may be required.
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Storage: Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
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Working Dilution: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle control (media with the same final DMSO concentration) to confirm the solvent is not affecting viral replication or cell viability.
Is the Compound Concentration and Incubation Time Optimal?
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Concentration Range: The effective concentration (EC50) of this compound can vary depending on the virus and cell line. For SARS-CoV-2 in Vero E6 cells, the EC50 is reported to be around 190 nM. It is crucial to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) in a dose-response experiment to determine the optimal inhibitory concentration for your specific system.
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Time of Addition: For inhibitors that target viral entry, the timing of compound addition is critical. This compound should be added to the cells before or during the viral infection period. Its effectiveness will likely decrease significantly if added after the virus has already entered the cells.
Have You Assessed Compound Cytotoxicity?
It is essential to differentiate between a true antiviral effect and cell death caused by the compound.
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Actionable Step: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay on uninfected cells. This will determine the 50% cytotoxic concentration (CC50). A viable antiviral candidate should have a high selectivity index (SI), which is the ratio of CC50 to EC50.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a cell-permeable, irreversible inhibitor of cysteine proteases. In the context of viral infections, it primarily inhibits host cell cathepsins, which are required for the proteolytic cleavage of viral glycoproteins during entry via the endosomal pathway. For some coronaviruses, it has also been reported to inhibit the viral 3CL protease.
Q2: What solvent should I use to dissolve this compound? A2: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: Is this compound effective against all viruses? A3: No. Its effectiveness is dependent on the virus's reliance on cysteine proteases for replication. For example, it has shown inhibitory activity against Herpes Simplex Virus (HSV) and SARS-CoV-2 but is not significantly effective against poliovirus.
Q4: How does the choice of cell line affect the activity of this compound? A4: The cell line is a critical factor. Cell lines that express high levels of surface proteases like TMPRSS2 may allow viruses such as SARS-CoV-2 to bypass the endosomal entry pathway, rendering cathepsin inhibitors like this compound ineffective. Cell lines like Vero E6, which have low TMPRSS2 expression, are more likely to support a cathepsin-dependent viral entry, making them a suitable model for testing this inhibitor.
Data Presentation
Table 1: Antiviral Activity of Cysteine Protease Inhibitors Against Coronaviruses in Different Cell Lines
| Compound | Virus | Cell Line | TMPRSS2 Status | EC50 | Reference |
| This compound | SARS-CoV-2 | Vero E6 | Low | 190 nM | |
| K777 | SARS-CoV-2 | Vero E6 | Low | 74 nM | |
| K777 | SARS-CoV-2 | A549/ACE2 | Low | <80 nM | |
| K777 | SARS-CoV-2 | HeLa/ACE2 | Low | 4 nM | |
| K777 | SARS-CoV-2 | Calu-3 | High | 5.5 µM | |
| K777 | SARS-CoV-2 | Caco-2 | High | 4.3 µM | |
| GC376 | MERS-CoV | Huh7 | - | ~1 µM | |
| GC376 | SARS-CoV-2 | Vero E6 | Low | 0.96 µM |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general guideline for determining the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
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Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) at a density that will form a confluent monolayer after 24 hours of incubation.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
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Cytotoxicity Plate: On a separate plate of uninfected cells, add the serial dilutions of this compound and the vehicle control to determine the CC50.
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Infection Plate: Remove the culture medium from the cells and add the serially diluted this compound.
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Viral Inoculation: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show 80-100% CPE.
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Quantification of Cell Viability: Stain the cells with a viability dye such as crystal violet or use a metabolic assay (e.g., MTT, MTS) to quantify the number of viable cells in each well.
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Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value using a dose-response curve fitting software.
Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to reduce the number of viral plaques.
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Cell Seeding: Seed 6-well or 12-well plates with a host cell line to form a confluent monolayer.
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Compound and Virus Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
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Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
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Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
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Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells.
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Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
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Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the two primary entry pathways for viruses like SARS-CoV-2, highlighting where this compound is expected to act.
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Endosomal (Cathepsin-Dependent) Entry Pathway
Endosomal entry pathway inhibited by this compound. -
Cell Surface (TMPRSS2-Dependent) Entry Pathway
TMPRSS2-dependent entry pathway, not inhibited by this compound.
References
- 1. Cell entry by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endolysosomal System: The Acid Test for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Exploration of SARS-CoV-2 Adaptation to Vero E6, Vero E6/TMPRSS2, and Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-LVG-CHN2 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Z-LVG-CHN2, a potent cathepsin L inhibitor with significant antiviral activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as an inhibitor of cathepsin L, a host cell protease.[1] In the context of certain viral infections, such as with some coronaviruses, cathepsin L is crucial for the cleavage of the viral spike (S) protein within the endosome. This cleavage is a necessary step for the fusion of the viral and endosomal membranes, which allows the viral genetic material to be released into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this viral entry pathway at an early stage of the infection cycle.[1][2]
Q2: In which cell lines is this compound expected to be effective?
A2: The antiviral activity of this compound is cell-type specific and depends on the primary viral entry pathway utilized in a given cell line. It is most effective in cells that rely on the endosomal entry pathway, which is dependent on cathepsin L activity. Examples of susceptible cell lines include VeroE6, A549-hACE2, and HeLa-hACE2.[1] In contrast, in cell lines that predominantly use the surface fusion pathway mediated by proteases like TMPRSS2 (e.g., Caco-2 and primary human nasal epithelial cells), this compound shows little to no effect.[1]
Q3: What is the optimal incubation time for this compound?
A3: The optimal incubation time for this compound is critical for its efficacy and is dependent on the experimental design. As this compound targets the early stages of viral entry, it is most effective when present at the time of or shortly after viral infection. Time-of-addition studies have shown that the antiviral activity of this compound is significantly reduced or lost if the compound is added 2 hours or more after viral inoculation. For maximum effect, pre-incubation of the cells with this compound before adding the virus is recommended. This allows the inhibitor to be readily available to block cathepsin L as soon as the virus enters the endosomal pathway.
Q4: How should I determine the optimal concentration of this compound to use?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific virus being studied. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your specific experimental system. As a starting point, published studies have reported EC50 values in the sub-micromolar to low micromolar range for SARS-CoV-2 in susceptible cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antiviral activity observed. | 1. Incorrect cell line: The cell line used may primarily utilize the TMPRSS2-mediated surface fusion pathway for viral entry, which is not inhibited by this compound. 2. Late addition of the inhibitor: this compound was added too late after viral infection to effectively block viral entry. 3. Suboptimal concentration: The concentration of this compound used was too low. 4. Compound degradation: The this compound solution may have degraded. | 1. Confirm the viral entry pathway in your cell line of choice. Use a cell line known to be dependent on the endosomal entry pathway (e.g., VeroE6, A549-hACE2). 2. Add this compound at the time of infection or pre-incubate the cells with the inhibitor before adding the virus. 3. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. 4. Prepare fresh solutions of this compound for each experiment from a new stock. |
| High cytotoxicity observed. | 1. Excessive concentration: The concentration of this compound is too high. 2. Prolonged incubation: The cells were exposed to the inhibitor for an extended period, leading to off-target effects. | 1. Determine the half-maximal cytotoxic concentration (CC50) in your cell line and use a concentration well below this value. 2. Optimize the incubation time to the shortest duration that provides the desired antiviral effect. |
| Inconsistent results between experiments. | 1. Variability in incubation times: Inconsistent timing of inhibitor addition relative to viral infection. 2. Cell confluency: Differences in cell confluency can affect viral infection rates and inhibitor efficacy. 3. Inconsistent viral titer: Variation in the amount of virus used for infection. | 1. Standardize the incubation protocol, including pre-incubation and co-incubation times. 2. Seed cells to achieve a consistent confluency at the time of the experiment. 3. Use a consistent multiplicity of infection (MOI) for all experiments. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and the impact of incubation time on cathepsin L inhibition.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | VeroE6-eGFP | 1.33 | > 20 | > 15 |
| SARS-CoV-2 | A549-hACE2 | 0.046 | > 25 | > 500 |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | > 50 | > 8333 |
| SARS-CoV-1 | A549-hACE2 | 0.050 | > 25 | > 500 |
| HCoV-229E | HeLa-hACE2 | 0.069 | > 50 | > 724 |
Data compiled from a study by van der Schaar et al. (2022).
Table 2: Time-Dependent Inhibition of Cathepsin L by an Exemplary Inhibitor
| Pre-incubation Time | IC50 (nM) |
| Immediately | 6.9 ± 1.0 |
| 1 hour | 2.3 ± 0.1 |
| 2 hours | 1.2 ± 0.1 |
| 4 hours | 0.4 ± 0.1 |
This table illustrates the principle of time-dependent inhibition of cathepsin L using a representative inhibitor. A similar trend is expected for this compound, highlighting the importance of pre-incubation.
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol is designed to identify the pre-incubation time that results in the maximum inhibition of viral infection.
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Cell Seeding: Seed a susceptible cell line (e.g., A549-hACE2) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Inhibitor Preparation: Prepare a working solution of this compound at a concentration that is 2x the desired final concentration.
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Pre-incubation:
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At different time points before viral infection (e.g., 4h, 2h, 1h, 30 min, and 0 min), remove the cell culture medium.
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Add the 2x this compound solution to the designated wells. For the 0 min time point, the inhibitor will be added concurrently with the virus.
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Viral Infection:
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Prepare a viral inoculum at a 2x concentration of the desired multiplicity of infection (MOI).
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At time = 0, add the 2x viral inoculum to all wells (except for the no-virus control wells). This will dilute the inhibitor to its final 1x concentration.
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Incubation: Incubate the plate for a period appropriate for the virus and the assay being used (e.g., 24-48 hours).
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Assay Readout: Quantify the level of viral infection using a suitable method, such as a luciferase assay, RT-qPCR for viral RNA, or immunofluorescence staining for a viral protein.
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Data Analysis: Plot the viral inhibition for each pre-incubation time point to determine the optimal pre-incubation duration.
Visualizations
Caption: this compound inhibits viral entry by blocking Cathepsin L.
Caption: A stepwise approach to determine optimal pre-incubation time.
References
Technical Support Center: Overcoming Z-LVG-CHN2 Cytotoxicity
Welcome to the technical support center for Z-LVG-CHN2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with this compound cytotoxicity in sensitive cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Excessive Cell Death Observed at Effective Inhibitory Concentrations
Possible Cause 1.1: On-Target Apoptosis Induction
This compound is a potent and irreversible inhibitor of cathepsin L. In some cell lines, particularly those with wild-type p53, inhibition of cathepsin L can lower the apoptotic threshold by up-regulating p53 and subsequently increasing the expression of effector caspases 3 and 7.[1][2] This can lead to caspase-dependent apoptosis.[3]
Solutions:
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Optimize Concentration and Incubation Time:
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Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits cathepsin L activity without inducing significant cell death.
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Reduce the incubation time. A time-course experiment can identify a window where cathepsin L is inhibited before the apoptotic cascade is fully initiated.
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Co-treatment with a Pan-Caspase Inhibitor:
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To confirm if the cytotoxicity is caspase-dependent, co-incubate the cells with this compound and a broad-spectrum caspase inhibitor, such as Z-VAD-FMK. A reduction in cell death would indicate an apoptotic mechanism.
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Consider the p53 Status of Your Cell Line:
Possible Cause 1.2: Off-Target Effects
While the primary target of this compound is cathepsin L, irreversible inhibitors can potentially have off-target effects that contribute to cytotoxicity. The diazomethylketone warhead is a reactive group that could potentially interact with other cellular nucleophiles, although this is less likely with the high affinity of the peptide for the cathepsin L active site.
Solutions:
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Titrate Serum Concentration:
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Components in fetal bovine serum (FBS), such as albumin, can bind to peptide-based inhibitors and other small molecules, potentially reducing their free concentration and mitigating off-target effects. Experiment with varying the serum concentration in your culture medium (e.g., 5%, 10%, 15%) to see if it alleviates cytotoxicity without compromising the on-target effect.
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Include Antioxidant Supplementation:
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Cellular stress from chemical inhibitors can sometimes induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. Supplementing the culture medium with an antioxidant like N-acetylcysteine (NAC) may help reduce this non-specific toxicity.
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Problem 2: High Variability in Cytotoxicity Between Experiments
Possible Cause 2.1: Inconsistent Reagent Preparation and Handling
This compound, like many inhibitors, can be sensitive to storage and handling conditions.
Solutions:
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Aliquot and Store Properly: Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles. Store aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.
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Use Fresh Dilutions: Prepare fresh working dilutions of this compound from the stock for each experiment.
Possible Cause 2.2: Differences in Cell Health and Density
The physiological state of the cells can significantly impact their sensitivity to cytotoxic agents.
Solutions:
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Maintain Consistent Cell Culture Practices: Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
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Standardize Seeding Density: Seed cells at a consistent density for all experiments, as confluency can affect cellular responses to stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of the cysteine protease cathepsin L. It contains a peptide sequence (Leu-Val-Gly) that directs it to the active site of cathepsin L, and a diazomethylketone (CHN2) reactive group that forms a covalent bond with the active site cysteine residue, leading to irreversible inhibition.
Q2: In which cell lines has this compound shown low cytotoxicity?
A2: Based on published data, this compound has shown relatively low cytotoxicity (high CC50 values) in VeroE6-eGFP, A549-hACE2, HeLa-hACE2, and Caco-2 cells when used in the context of antiviral assays. However, sensitivity can be cell-line specific.
Q3: Can I use this compound in serum-free media?
A3: While it is possible, be aware that the absence of serum proteins may increase the free concentration of this compound, potentially leading to increased on-target and off-target cytotoxicity. If you must use serum-free media, it is highly recommended to perform a careful dose-response curve to identify a non-toxic working concentration.
Q4: Are there any known off-targets for this compound?
A4: Currently, there is limited publicly available information on specific off-target proteins for this compound. However, the reactive diazomethylketone group has the potential to react with other cysteine-containing proteins, although the peptide sequence provides specificity for cathepsins. If off-target effects are a concern, it is crucial to use the lowest effective concentration and consider control experiments.
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for this compound in various cell lines.
| Cell Line | CC50 (µM) | Reference |
| VeroE6-eGFP | >20 | |
| A549-hACE2 | >25 | |
| HeLa-hACE2 | Not specified | |
| Caco-2 | >50 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol describes a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity in a sensitive cell line.
Materials:
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Your sensitive cell line of interest
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Complete cell culture medium
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This compound stock solution
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96-well clear-bottom black tissue culture plates
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A viability assay reagent (e.g., CellTiter-Glo®, resazurin-based assays)
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay readout. Allow cells to adhere overnight.
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Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO).
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Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Data Analysis: Measure the signal on a plate reader. Normalize the data to the vehicle-only control (set to 100% viability). Plot the cell viability against the log of the this compound concentration to determine the CC50 value. The optimal non-toxic concentration will be well below the determined CC50.
Visualizations
Caption: On-target cytotoxicity pathway of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
addressing lot-to-lot variability of Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments using Z-LVG-CHN2, a cell-permeable and irreversible inhibitor of cysteine proteases.[1][2][3][4][5] Given that lot-to-lot variability can be a challenge with synthetic peptides and reagents, this guide offers strategies to ensure experimental consistency and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tripeptide derivative that acts as a cell-permeable, irreversible inhibitor of cysteine proteases, such as cathepsins. Its mechanism of action involves the diazomethylketone (CHN2) group, which covalently modifies the active site cysteine residue of the target protease, leading to irreversible inhibition.
Q2: What are the common applications of this compound?
A2: this compound is utilized in various research areas, including:
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Virology: It has been shown to inhibit the replication of viruses like Herpes Simplex Virus (HSV) and SARS-CoV-2 by targeting viral or host cell proteases essential for the viral life cycle.
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Apoptosis Research: As an inhibitor of cathepsins, which can be involved in apoptotic pathways, this compound can be used to study the role of these proteases in programmed cell death.
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Drug Development: It serves as a tool compound for studying the function of specific cysteine proteases in disease models.
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
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Powder: Store at -20°C for up to 3 years.
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In Solvent: Prepare a stock solution (e.g., in DMSO) and store at -80°C for up to 6 months, or at -20°C for up to 1 month.
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Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I am observing lower than expected inhibitory activity. What could be the cause?
A4: Several factors could contribute to reduced inhibitory activity:
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Improper Storage: The compound may have degraded due to incorrect storage or multiple freeze-thaw cycles.
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Incorrect Concentration: The actual concentration of the active inhibitor in your stock solution may be lower than calculated. This can be due to incomplete solubilization or degradation.
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Lot-to-Lot Variability: There may be differences in the purity or composition of the peptide between different manufacturing lots.
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Experimental Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for inhibitor activity.
Q5: How can I validate a new lot of this compound to ensure consistency with my previous experiments?
A5: To validate a new lot, it is recommended to perform a side-by-side comparison with a previously validated lot.
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Activity Assay: Perform a dose-response experiment using a standardized enzyme activity assay (see Protocol 1) with both the old and new lots. Compare the IC50 values to ensure they are within an acceptable range.
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Purity Analysis: If available, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to compare the purity profiles of the two lots.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound.
Problem 1: Inconsistent or No Inhibition Observed
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | 1. Confirm that the this compound powder and stock solutions have been stored correctly and that freeze-thaw cycles have been minimized. 2. Prepare a fresh stock solution from the powder and repeat the experiment. |
| Incorrect Inhibitor Concentration | 1. Ensure complete solubilization of the this compound powder when preparing the stock solution. Sonication may be required. 2. Verify the accuracy of your pipetting and dilution calculations. |
| Suboptimal Assay Conditions | 1. Review the literature for the optimal pH and buffer conditions for your target enzyme and ensure your assay conditions are compatible. 2. Ensure the incubation time with the inhibitor is sufficient for irreversible binding to occur. |
| Lot-to-Lot Variability | 1. If you have recently switched to a new lot of this compound, perform a validation experiment comparing the new lot to the old lot (see Protocol 2). |
Problem 2: High Background Signal or Non-Specific Effects
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inhibitor Insolubility | 1. Observe the stock solution and final assay solution for any signs of precipitation. 2. If solubility is an issue, consider using a different solvent or reducing the final concentration of the inhibitor. This compound is soluble in DMSO. |
| Solvent Effects | 1. Include a vehicle control in your experiment (e.g., cells treated with the same concentration of DMSO without the inhibitor) to account for any effects of the solvent. |
| Off-Target Effects | 1. This compound is a broad-spectrum cysteine protease inhibitor. Consider the possibility of off-target effects in your experimental system. 2. Use a more specific inhibitor if available and required for your research question. |
Experimental Protocols
Protocol 1: Cathepsin B Activity Assay
This protocol provides a general method to assess the inhibitory activity of this compound on Cathepsin B, a common cysteine protease target.
Materials:
-
Recombinant Cathepsin B enzyme
-
Cathepsin B substrate (e.g., Z-RR-AFC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (from both old and new lots if performing validation)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare the Cathepsin B enzyme and substrate solutions in Assay Buffer according to the manufacturer's recommendations.
-
-
Assay Setup:
-
In a 96-well plate, add the different concentrations of this compound.
-
Include a "no inhibitor" control (with Assay Buffer and DMSO) and a "no enzyme" control (with Assay Buffer and substrate).
-
Add the Cathepsin B enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for irreversible inhibition.
-
-
Initiate Reaction:
-
Add the Cathepsin B substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Validating a New Lot of this compound
This protocol outlines the steps to compare a new lot of this compound against a previously validated lot.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of identical concentration from both the old and new lots of this compound using the same solvent and procedure.
-
Perform Parallel Activity Assays: Using the Cathepsin B Activity Assay (Protocol 1), run parallel dose-response curves for both the old and new lots of the inhibitor in the same experiment.
-
Compare IC50 Values: Calculate the IC50 value for each lot. The IC50 values should be comparable, with an acceptable level of variation defined by your laboratory's standards (e.g., within 2-3 fold).
-
Assess Purity (Optional): If available, analyze the purity of both lots using HPLC. The chromatograms should show a similar purity profile for the main peak.
Data Presentation
Table 1: Example Data for Lot Validation of this compound
| Lot Number | Purity (HPLC) | IC50 (Cathepsin B Assay) |
| Lot A (Old) | 98.5% | 55 nM |
| Lot B (New) | 99.1% | 62 nM |
Visualizations
Signaling Pathway: Role of Cathepsins in Apoptosis
Caption: Simplified pathway of cathepsin-mediated apoptosis and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Inhibitor Activity
Caption: A logical workflow for troubleshooting issues with this compound inhibitory activity.
Logical Relationship: Factors Affecting this compound Performance
Caption: Interrelated factors that can influence the experimental performance of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Z-LVG-CHN2 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-LVG-CHN2, a potent Cathepsin L inhibitor. The information provided aims to help users minimize off-target effects and troubleshoot common issues encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of Cathepsin L.[1][2] Its chemical structure includes a diazomethylketone (CHN2) reactive group that covalently modifies the active site cysteine of Cathepsin L, thereby inactivating the enzyme. In the context of viral research, this compound has been identified as an inhibitor of coronavirus entry by preventing the Cathepsin L-mediated cleavage of the viral spike protein, a crucial step for viral fusion with the endosomal membrane in certain cell types.[1][2]
Q2: What are the known on-target effects of this compound in cell-based assays?
A2: The primary on-target effect of this compound is the inhibition of Cathepsin L activity. This has been demonstrated to block the replication of various coronaviruses, including SARS-CoV-1, SARS-CoV-2, and HCoV-229E, in a cell-type-dependent manner.[1]
Q3: What are potential off-target effects of this compound?
A3: As a peptide-based inhibitor with a reactive diazomethylketone warhead, this compound has the potential to interact with other cellular proteases, particularly other cysteine proteases like caspases and other cathepsins, which share structural similarities in their active sites. Off-target binding can lead to unintended biological consequences, such as cytotoxicity or modulation of signaling pathways unrelated to Cathepsin L inhibition.
Q4: Why does this compound show different efficacy in different cell lines?
A4: The antiviral efficacy of this compound is highly dependent on the viral entry pathway utilized in a specific cell line. For example, it is potent in cell lines like VeroE6, A549-hACE2, and HeLa-hACE2, where coronavirus entry is dependent on endosomal Cathepsin L activity. In contrast, it is inactive in cell lines like Caco-2, which also express the surface protease TMPRSS2 that can mediate viral entry at the plasma membrane, bypassing the need for endosomal Cathepsin L.
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration should be determined empirically for each cell line and experimental setup. It is recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for the desired on-target effect (e.g., inhibition of viral replication) and the half-maximal cytotoxic concentration (CC50) to assess its impact on cell viability. The therapeutic window is represented by the selectivity index (SI), calculated as CC50/EC50.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity | Off-target effects: Inhibition of essential cellular proteases. | - Perform a dose-response experiment to find the lowest effective concentration. - Screen for apoptosis or necrosis markers (e.g., caspase activation, LDH release). - Use a structurally different Cathepsin L inhibitor to see if the toxicity is compound-specific. |
| Solvent toxicity: High concentration of the solvent (e.g., DMSO). | - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). - Include a vehicle-only control in all experiments. | |
| Inconsistent Antiviral Activity | Cell line heterogeneity: Mixed population of cells with varying dependence on Cathepsin L for viral entry. | - Use a clonal cell line with consistent expression of entry factors. - Verify the viral entry pathway in your specific cell line (e.g., using other inhibitors like camostat mesylate for TMPRSS2). |
| Compound instability: Degradation of this compound in culture medium. | - Prepare fresh stock solutions of the inhibitor for each experiment. - Minimize the time the compound is in the culture medium before the experiment. | |
| Unexpected Phenotypes Unrelated to Cathepsin L Inhibition | Off-target signaling pathway modulation: this compound may be affecting other cellular pathways. | - Perform pathway analysis using techniques like Western blotting for key signaling proteins (e.g., in apoptosis, autophagy, NF-κB pathways). - Use a Cathepsin L knockout/knockdown cell line as a control to distinguish on-target from off-target effects. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VeroE6-eGFP | SARS-CoV-2 (B.1) | 1.33 | >20 | >15 | |
| A549-hACE2 | SARS-CoV-2 | ~0.046 | >25 | >543 | |
| HeLa-hACE2 | SARS-CoV-2 | ~0.006 | >25 | >4167 | |
| A549-hACE2 | SARS-CoV-1 | 0.050 | >25 | >500 | |
| HeLa-hACE2 | HCoV-229E | 0.069 | >25 | >362 | |
| Caco-2 | SARS-CoV-2 | >50 | >50 | - |
Note: A comprehensive off-target protease screening profile for this compound is not publicly available. Researchers are advised to perform their own selectivity profiling against a panel of relevant proteases (e.g., caspases, other cathepsins) to fully characterize its off-target effects.
Experimental Protocols
Protocol 1: In Vitro Cathepsin L Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is intended for measuring the inhibitory effect of this compound on Cathepsin L activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT, 2 mM EDTA)
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT)
-
Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation/Emission ~360-400 nm / ~460-505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Reaction Buffer to each well.
-
Add 20-50 µg of cell lysate to each well.
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Include a positive control (lysate from untreated cells) and a negative control (lysis buffer only).
-
-
Reaction and Measurement:
-
Add the Cathepsin L substrate to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence (Time 0).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence again.
-
-
Data Analysis:
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Subtract the Time 0 reading from the final reading for each well.
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Calculate the percentage of Cathepsin L inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
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Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is a general method to assess the cytotoxicity of this compound.
Materials:
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Cells of interest
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This compound
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Complete cell culture medium
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MTS reagent
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 24-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Measurement and Analysis:
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percent viability versus the log of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: On-target and potential off-target pathways of this compound.
References
Technical Support Center: Z-LVG-CHN2 Antiviral Activity Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the concentration of Z-LVG-CHN2 for optimal antiviral activity. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It belongs to the diazomethylketone class of compounds. Its mechanism of action involves the active site thiol of a cysteine protease attacking the diazomethylketone group. This leads to the formation of a stable thioether bond and the release of nitrogen gas, resulting in the irreversible inactivation of the enzyme.[1][2]
Q2: What is the primary antiviral target of this compound?
The antiviral activity of this compound is often attributed to its inhibition of host cell cysteine proteases, such as cathepsins.[3][4][5] These proteases can be crucial for the entry of certain viruses into the host cell. For some coronaviruses, like SARS-CoV-2, cathepsin L is involved in the processing of the viral spike protein, which is a necessary step for viral entry via the endosomal pathway. By inhibiting these host proteases, this compound can block viral entry and subsequent replication.
Q3: What is a good starting concentration range for this compound in an antiviral assay?
Based on published data for SARS-CoV-2, a reasonable starting concentration range for this compound would be from low nanomolar to low micromolar. Reported 50% effective concentrations (EC50) have been in the range of 190 nM to 1.33 µM in different cellular models. A broad dose-response curve, for instance from 1 nM to 10 µM, is recommended for initial experiments to capture the full range of activity.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, it is recommended to keep the aliquots at -80°C.
Experimental Protocols and Data Presentation
Detailed Protocol for Determining the Optimal Concentration of this compound
This protocol is designed for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound, which are essential for calculating the therapeutic index (TI = CC50/EC50).
1. Cell Seeding:
-
Seed a 96-well plate with the appropriate host cells for your virus of interest at a density that will result in 80-90% confluency at the time of analysis.
-
Incubate the plate under optimal cell culture conditions.
2. Compound Preparation and Dilution:
-
Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
3. Pre-incubation (for irreversible inhibitors):
-
Remove the old medium from the cells and add the diluted this compound or controls.
-
Pre-incubate the cells with the compound for a set period (e.g., 1-2 hours) before adding the virus. This allows the irreversible inhibitor to interact with its target.
4. Viral Infection:
-
Following pre-incubation, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the mock-infected and cytotoxicity controls.
5. Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus.
6. Endpoint Analysis:
-
For EC50 Determination (Antiviral Activity):
-
Quantify the viral yield or cytopathic effect (CPE). Common methods include:
-
Plaque Assay: To determine infectious virus titer.
-
RT-qPCR: To quantify viral RNA.
-
Reporter Virus Assay: Measuring the expression of a reporter gene (e.g., luciferase, GFP).
-
Cell Viability/CPE Reduction Assay: Using reagents like MTT, MTS, or CellTiter-Glo to measure the viability of virus-infected cells.
-
-
-
For CC50 Determination (Cytotoxicity):
-
In a parallel plate with uninfected cells, treat with the same serial dilutions of this compound.
-
After the same incubation period as the antiviral assay, assess cell viability using a suitable assay (e.g., MTT, MTS, CellTiter-Glo).
-
7. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition (for EC50) or percentage of cell viability (for CC50) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and CC50 values.
Quantitative Data Summary
| Parameter | This compound | Description |
| EC50 (SARS-CoV-2) | 0.19 µM - 1.33 µM | The concentration at which this compound inhibits 50% of viral replication. This value can be cell-line dependent. |
| CC50 (VeroE6 cells) | > 20 µM | The concentration at which this compound causes a 50% reduction in the viability of uninfected cells. |
| Therapeutic Index (TI) | >15 (calculated from reported values) | The ratio of CC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable. |
Visualizations
Caption: Workflow for determining the optimal antiviral concentration of this compound.
References
- 1. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Z-LVG-CHN2 degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of Z-LVG-CHN2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It is a tripeptide derivative that mimics a substrate of these enzymes. Its primary mechanism of action involves the diazomethylketone "warhead" group, which covalently modifies the active site cysteine residue of target proteases, leading to their irreversible inactivation. This makes it a potent tool for studying the roles of specific cysteine proteases in various biological processes.
Q2: What are the primary applications of this compound in research?
A2: this compound is widely used to investigate the function of cysteine proteases, such as cathepsins and the SARS-CoV-2 3CL pro protease. A key application is in virology research, where it has been shown to block the replication of certain viruses by inhibiting host or viral proteases essential for viral entry and maturation.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical to prevent degradation of this compound. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the main causes of this compound degradation?
A4: The two primary causes of this compound degradation are:
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Acidic Hydrolysis: The diazomethylketone functional group is susceptible to degradation in acidic environments.
-
Enzymatic Cleavage: If the experimental system contains proteases that can recognize the tripeptide backbone (Leu-Val-Gly) of this compound, the inhibitor itself can be cleaved and inactivated.
Q5: Can degradation products of this compound interfere with my experiments?
A5: Yes, degradation products can potentially interfere with experimental results. Hydrolysis of the diazomethylketone group or cleavage of the peptide backbone will render the inhibitor inactive, leading to a loss of the expected biological effect. Furthermore, the degradation products themselves could have unforeseen off-target effects or interfere with assay readouts.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | This compound degradation due to improper storage or handling. | 1. Ensure proper storage conditions (-20°C for powder, -80°C for stock solutions). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Prepare fresh working solutions for each experiment. |
| This compound degradation in acidic experimental conditions. | 1. Check the pH of your buffers and cell culture media. 2. If possible, adjust the pH to be neutral or slightly basic during the experiment. 3. Minimize the incubation time of this compound in acidic media. | |
| Enzymatic degradation of the this compound peptide backbone. | 1. Consider if your experimental system (e.g., cell lysate, co-culture) contains proteases that could cleave the inhibitor. 2. If suspected, you may need to use a higher concentration of this compound or a different inhibitor with a more stable backbone. | |
| Inconsistent Results Between Experiments | Variability in this compound stock solution concentration due to degradation. | 1. Always use freshly thawed aliquots of your stock solution. 2. Consider performing a stability check of your stock solution over time using an analytical method like HPLC. |
| Incomplete dissolution of this compound powder. | 1. Ensure the powder is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working dilutions. Gentle warming and vortexing may be necessary. | |
| Unexpected Cellular Toxicity or Off-Target Effects | Presence of cytotoxic degradation products. | 1. Minimize the potential for degradation by following proper handling and storage procedures. 2. Include a "degraded inhibitor" control in your experiment by intentionally degrading an aliquot of this compound (e.g., by acid treatment) to see if it produces similar off-target effects. |
| High concentrations of the solvent (e.g., DMSO). | 1. Ensure the final concentration of the solvent in your experimental setup is below the threshold for cellular toxicity (typically <0.5% for DMSO). 2. Include a vehicle control (solvent only) in all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Table 2: General Stability Profile of Peptidyl Diazomethylketones
| Condition | Effect on Stability | Recommendation |
| Acidic pH (<6) | Increased rate of hydrolysis of the diazomethylketone group. | Avoid acidic buffers and media where possible. If necessary, minimize exposure time. |
| Neutral to Slightly Basic pH (7-8) | Generally more stable. | Maintain experimental conditions within this pH range for optimal stability. |
| Elevated Temperature (>37°C) | Accelerated degradation rate. | Maintain at recommended storage temperatures and avoid prolonged incubation at high temperatures. |
| Presence of Unintended Proteases | Potential for cleavage of the peptide backbone. | Be aware of the composition of your experimental system and consider potential enzymatic degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
-
Materials:
-
This compound stock solution
-
Experimental buffer of interest (e.g., cell culture medium, lysis buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial peak area corresponding to the intact inhibitor.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound over time to determine its degradation rate and half-life under those specific conditions.
-
The appearance of new peaks will indicate the formation of degradation products.
-
Mandatory Visualization
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow and troubleshooting logic for this compound.
Caption: Inhibition of viral entry by this compound.
troubleshooting unexpected results in Z-LVG-CHN2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Z-LVG-CHN2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as a cathepsin L inhibitor.[1][2] It targets the endosomal entry pathway used by some viruses, such as SARS-CoV-2, to infect host cells.[1][2][3] By inhibiting cathepsin L, this compound prevents the priming of the viral spike protein, which is a necessary step for the virus to release its genetic material into the cell. Time-of-addition assays have shown that this compound is effective during the early stages of the viral infection cycle.
Q2: In which cell lines is this compound expected to be active?
A2: The antiviral activity of this compound is cell-specific and depends on the viral entry pathway utilized in a particular cell line. It has demonstrated activity against SARS-CoV-2 in VeroE6, A549-hACE2, and HeLa-hACE2 cells. However, it is not effective in cell lines like Caco-2 or primary human nasal epithelial cells where the virus can also use the TMPRSS2-mediated entry pathway at the cell surface.
Q3: What is the expected outcome of a successful this compound experiment on viral entry?
A3: A successful experiment should demonstrate a dose-dependent reduction in viral infection in susceptible cell lines. This can be measured by various endpoints, such as a decrease in viral protein expression (e.g., spike protein), a reduction in the formation of cytopathic effects (CPE), or a decrease in the signal from a reporter virus (e.g., GFP-expressing virus).
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Issue: I am not observing the expected decrease in cell viability in virus-infected cells treated with this compound.
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The cell line used may not rely on the cathepsin L-dependent pathway for viral entry. Confirm the entry pathway of the virus in your specific cell line. Consider using a positive control cell line known to be susceptible to this compound, such as VeroE6 cells for SARS-CoV-2. |
| Compound Inactivity | The compound may have degraded. Prepare fresh stock solutions of this compound for each experiment. Verify the identity and purity of your compound. |
| Incorrect Assay Timing | The effect of this compound on cell viability due to viral infection may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the protective effects of the compound. |
| Assay Interference | The compound may interfere with the viability assay reagent (e.g., MTT, resazurin). Run a control with this compound in cell-free media to check for direct chemical reduction of the assay reagent. |
Issue: I am observing higher than expected cytotoxicity, even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Off-Target Effects | High concentrations of small molecule inhibitors can sometimes lead to off-target effects. Carefully titrate the concentration of this compound to find the optimal therapeutic window. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (cells treated with the solvent alone) in your experiment. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to the compound or the solvent. Use a lower concentration range of this compound and the solvent. |
Issue: There is high variability between my replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for more accurate cell dispensing. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Inaccurate pipetting can lead to inconsistent results. Ensure your pipettes are calibrated regularly and use fresh tips for each replicate. |
Troubleshooting Western Blot Results
Issue: High background on my Western blot when analyzing protein levels after this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA) and/or extend the blocking time. |
| Inadequate Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
Troubleshooting Caspase-3 Activity Assays
Issue: I am not detecting an increase in caspase-3 activity in my positive control for apoptosis.
| Possible Cause | Recommended Solution |
| Suboptimal Apoptosis Induction Time | The peak of caspase-3 activity can be transient. Perform a time-course experiment to identify the optimal time point for measurement after inducing apoptosis. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct wavelength for the specific colorimetric or fluorometric substrate used in your assay kit. |
| Inactive Reagents | Ensure that all kit components, especially the DTT and the caspase substrate, have been stored correctly and have not expired. Prepare fresh reagent mixes for each experiment. |
| Insufficient Cell Lysis | Incomplete cell lysis will result in a lower amount of cellular protein, including caspases, in the lysate. Ensure proper lysis by following the kit's protocol and, if necessary, by visualizing the lysed cells under a microscope. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting viral entry.
Experimental Workflow: Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Troubleshooting Logic: Unexpected Cell Viability Results
Caption: Decision tree for troubleshooting cell viability assay results.
References
how to control for Z-LVG-CHN2 chemical reactivity
Welcome to the technical support center for Z-LVG-CHN2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control for its chemical reactivity and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It functions by forming a covalent bond with the active site cysteine residue of target proteases, leading to their permanent inactivation. Its tripeptide structure mimics the natural substrate, providing specificity for certain cysteine proteases like cathepsins and the SARS-CoV-2 3CL protease.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the chemical integrity and activity of this compound. Please refer to the table below for recommended storage conditions. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to aliquot the stock solution into single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
A4: this compound, as a diazomethyl ketone, is susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH. It exhibits greater stability at a lower pH. The stability in cell culture media can be influenced by various components. It is recommended to prepare fresh dilutions of this compound for each experiment and to minimize the pre-incubation time in aqueous solutions before adding it to the experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to aqueous solutions at unfavorable pH. | - Ensure proper storage of the stock solution at -20°C or -80°C. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Minimize the time the compound spends in aqueous buffer before use. |
| Incorrect concentration: The final concentration of the inhibitor may be too low to effectively inhibit the target protease. | - Verify the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Inactive enzyme: The target protease may be inactive due to improper handling, storage, or buffer conditions. | - Confirm the activity of your target enzyme using a known substrate and/or a different inhibitor. - Ensure the buffer conditions (pH, co-factors) are optimal for enzyme activity. | |
| High background or off-target effects | Non-specific reactivity: As a diazomethyl ketone, this compound can potentially react with other nucleophilic residues, such as other thiols, in a non-specific manner. | - Reduce the concentration of this compound to the lowest effective concentration. - Decrease the incubation time. - Include appropriate controls, such as a structurally related but inactive control compound, if available. - Consider using a more specific inhibitor if off-target effects are a significant concern. |
| Cellular toxicity | High concentration of this compound or DMSO: The concentration of the inhibitor or the solvent may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and DMSO in your cell line. - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%). |
Data Presentation
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.455 mg of this compound (Molecular Weight: 445.51 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Vitro Cysteine Protease Inhibition Assay
This protocol is a general guideline and should be optimized for the specific cysteine protease being studied.
-
Materials:
-
Target cysteine protease
-
Appropriate enzyme buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
Fluorogenic or chromogenic substrate for the target protease
-
This compound stock solution (10 mM in DMSO)
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DMSO (for control)
-
96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the enzyme buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
In a 96-well plate, add the diluted this compound solutions or the vehicle control.
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Add the target cysteine protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the irreversible inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the substrate to each well.
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Immediately measure the fluorescence or absorbance at regular intervals using a plate reader.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
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Protocol 3: Cell-Based Assay for Antiviral Activity
This protocol provides a general framework for assessing the antiviral activity of this compound. It should be adapted based on the specific virus and cell line used.
-
Materials:
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Host cell line susceptible to the virus of interest
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Complete cell culture medium
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Virus stock of known titer
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This compound stock solution (10 mM in DMSO)
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DMSO (for control)
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96-well cell culture plates
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Method for quantifying viral activity (e.g., plaque assay, TCID50 assay, qPCR for viral RNA, or reporter virus expression)
-
-
Procedure:
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Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
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On the following day, prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) before infection.
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Infect the cells with the virus at a specific multiplicity of infection (MOI).
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Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
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At the end of the incubation period, quantify the viral activity using the chosen method.
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Determine the concentration of this compound that inhibits viral replication by 50% (EC50).
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In parallel, perform a cytotoxicity assay (see Protocol 4) to determine the concentration of this compound that reduces cell viability by 50% (CC50).
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Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
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Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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DMSO (for control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Plate reader
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Procedure:
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Seed cells in a 96-well plate as described in Protocol 3.
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On the following day, treat the cells with serial dilutions of this compound or a vehicle control, following the same procedure as the antiviral assay.
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Incubate for the same duration as the antiviral assay.
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Four hours before the end of the incubation, add MTT solution to each well (final concentration of 0.5 mg/mL).
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Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
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Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the cell viability as a function of this compound concentration to determine the CC50 value.
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Visualizations
Caption: General experimental workflow for using this compound.
Caption: Inhibition of viral entry by this compound.
Technical Support Center: Optimizing Z-LVG-CHN2 Delivery
Welcome to the technical support center for Z-LVG-CHN2, a potent, cell-permeable, irreversible inhibitor of cathepsin B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target cathepsin B, a lysosomal cysteine protease. The "Z" likely denotes a benzyloxycarbonyl protecting group, "LVG" represents the amino acid sequence Leucine-Valine-Glycine that directs the molecule to the cathepsin B active site, and "CHN2" indicates a diazomethane group. This diazomethane group irreversibly binds to the catalytic site of cathepsin B, effectively blocking its proteolytic activity. By inhibiting cathepsin B, this compound can interfere with cellular processes where this enzyme is active, such as apoptosis.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: For a novel inhibitor like this compound, it is crucial to perform a broad dose-response curve to determine the optimal concentration. A typical starting range could span several orders of magnitude, from 1 nM to 100 µM.[4] The ideal concentration will provide significant inhibition of cathepsin B activity without inducing widespread cytotoxicity. It is recommended to determine both the half-maximal inhibitory concentration (IC50) for cathepsin B activity and the 50% cytotoxic concentration (CC50) to establish a therapeutic window.[4]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells.
Q4: What are the essential controls for experiments involving this compound?
A4: To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
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Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior and viability.
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Positive Control: A known, well-characterized inhibitor of cathepsin B (e.g., CA-074Me) can be used to confirm that the experimental system is responsive to cathepsin B inhibition.
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Negative Control: If available, a structurally similar but inactive analog of this compound can help to identify potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the delivery and application of this compound in cell-based assays.
Issue 1: Low or No Inhibitory Effect Observed
If you are not observing the expected inhibition of cathepsin B activity or a related downstream effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 100 µM). | The initial concentration may be too low to effectively inhibit cathepsin B in your specific cell line or assay. |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage conditions are maintained. | The inhibitor may have degraded due to improper storage or handling. |
| Poor Cell Permeability | Increase the incubation time to allow for sufficient uptake. If the issue persists, consider using a permeabilization agent, though this may affect cell health. | While designed to be cell-permeable, uptake kinetics can vary between cell lines. |
| Active Efflux | Test for the involvement of efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors. | The target cells may be actively pumping this compound out, preventing it from reaching its intracellular target. |
| Assay Variability | Standardize all experimental parameters, including incubation times, reagent concentrations, and cell seeding densities. | Inconsistencies in the experimental protocol can lead to unreliable results. |
Issue 2: High Cytotoxicity Observed
If this compound treatment results in excessive cell death, which may confound the interpretation of results, use the following table to troubleshoot.
| Potential Cause | Recommended Action | Rationale |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the CC50. Use concentrations well below the CC50 for your experiments. | High concentrations of the inhibitor may induce off-target effects or general cellular toxicity. |
| Vehicle Toxicity | Run a dose-response curve for the vehicle (e.g., DMSO) alone to determine its toxic concentration. Ensure the final vehicle concentration is below this level. | The solvent used to dissolve this compound can be toxic to cells at high concentrations. |
| Off-Target Effects | Screen this compound against a panel of related proteases to assess its selectivity. | The observed cytotoxicity may be due to the inhibition of other essential cellular targets. |
| On-Target Toxicity | Modulate the expression of cathepsin B (e.g., using siRNA) to see if it mimics the observed toxicity. | Inhibition of cathepsin B itself may be lethal to certain cell lines under specific conditions. |
Issue 3: Inconsistent or Not Reproducible Results
For issues with the reproducibility of your findings, please refer to the following guidance.
| Potential Cause | Recommended Action | Rationale |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. | Variations in cell culture conditions can significantly impact cellular responses to inhibitors. |
| Reagent Variability | Use reagents from the same lot number where possible. Prepare fresh reagents and solutions regularly. | Differences in reagent quality or concentration can introduce variability. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for inhibitor treatment and subsequent assays. | The timing of treatment and analysis is critical for observing consistent effects. |
| Assay Plate Edge Effects | Avoid using the outermost wells of microplates for critical measurements, or ensure they are filled with a buffer to maintain humidity. | Evaporation from edge wells can concentrate reagents and affect cell growth, leading to skewed results. |
Experimental Protocols
Cathepsin B Activity Assay
This protocol provides a method for measuring the intracellular cathepsin B activity in response to this compound treatment using a fluorogenic substrate.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Inhibitor Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle, untreated) for the desired duration.
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Cell Lysis: Lyse the cells using a chilled lysis buffer.
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Assay Reaction: Add a reaction buffer containing a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. Compare the activity in treated samples to the controls to determine the percent inhibition.
MTT Cell Viability Assay
This protocol is for assessing cell viability and determining the cytotoxic effects of this compound.
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations and controls as described above.
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Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (media only). Normalize the data to the vehicle control to determine the percent cell viability.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.
Visualizations
Caption: Workflow for evaluating this compound efficacy and cytotoxicity.
Caption: Decision tree for troubleshooting low efficacy of this compound.
Caption: Simplified signaling pathway of cathepsin B in apoptosis.
References
- 1. Cathepsin B acts as a dominant execution protease in tumor cell apoptosis induced by tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
improving reproducibility of Z-LVG-CHN2 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of antiviral assays using the cysteine protease inhibitor Z-LVG-CHN2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of cysteine proteases, such as cathepsin L.[1] It functions by mimicking a part of the natural substrate for these enzymes.[1] In the context of viral infections, particularly with some enveloped viruses like coronaviruses, host cell cathepsins are crucial for processing the viral spike protein, which is a necessary step for the virus to enter the cell.[2][3] By inhibiting cathepsin L, this compound prevents this processing and thereby blocks viral entry into the host cell.[3]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in DMSO at a concentration of 10 mM or higher. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: In which cell lines is this compound expected to be effective?
A3: The antiviral activity of this compound is cell-specific and depends on the primary viral entry pathway utilized in a particular cell line. It is most effective in cell lines where viral entry is dependent on cathepsin L-mediated processing within endosomes. For example, a related compound, Z-Tyr-Ala-CHN2, showed potent activity in A549-hACE2 and HeLa-hACE2 cells, but not in Caco-2 cells, which also utilize the TMPRSS2 protease for viral entry at the cell surface.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should be determined by performing a dose-response experiment to establish the 50% effective concentration (EC50) against the virus and the 50% cytotoxic concentration (CC50) in the host cells. The therapeutic window is represented by the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window. It is recommended to start with a broad range of concentrations and then narrow them down based on the initial results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting, especially with serial dilutions.- Edge effects on the plate.- Cell seeding density is not uniform. | - Use calibrated pipettes and change tips for each dilution.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Ensure cells are evenly suspended before seeding. |
| No antiviral effect observed | - The virus may use a cathepsin-independent entry pathway in the chosen cell line (e.g., TMPRSS2-mediated).- The concentration of this compound is too low.- The inhibitor has degraded due to improper storage. | - Use a cell line known to be dependent on cathepsin L for viral entry.- Perform a dose-response experiment with a wider range of concentrations.- Prepare fresh dilutions from a properly stored stock solution. |
| High cytotoxicity observed | - The concentration of this compound is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Determine the CC50 of the compound in your specific cell line and use concentrations well below this value.- Ensure the final solvent concentration in the culture medium is not toxic (typically <0.5% for DMSO). |
| Inconsistent EC50 values between experiments | - Variation in cell passage number, as this can affect cell susceptibility to infection and drug sensitivity.- Differences in the multiplicity of infection (MOI) used.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Standardize the MOI for all experiments.- Maintain consistent incubation times for drug treatment and viral infection. |
| Low signal-to-noise ratio in the assay | - Suboptimal assay readout method.- High background from media components or cellular autofluorescence. | - Choose a sensitive and robust readout, such as RT-qPCR for viral RNA quantification or a luciferase reporter virus.- Use phenol red-free media for fluorescence-based assays. |
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of Z-Tyr-Ala-CHN2, a compound closely related to this compound, against different coronaviruses in various cell lines. This data can serve as a reference for expected potency.
| Compound | Virus | Cell Line | Assay Readout | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | CPE reduction (GFP) | 1.33 | >20 | >15 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | dsRNA staining | 0.046 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | S protein staining | 0.006 | NT | NT | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | CPE reduction | >50 | >50 | NT | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | Spike staining | 0.050 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | dsRNA staining | 0.069 | NT | NT | |
| NT: Not Tested |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.
-
Treatment: After 24 hours, remove the old medium from the cells and add the diluted compound or vehicle control. Incubate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value.
Antiviral Assay (Viral RNA Quantification by RT-qPCR)
This protocol measures the inhibition of viral replication by this compound.
-
Cell Seeding: Seed host cells in a 24-well or 48-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a specific period (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate viral RNA from the cell supernatant or cell lysate using a suitable RNA extraction kit.
-
RT-qPCR: Perform one-step or two-step RT-qPCR using primers and probes specific to a viral gene. Include a standard curve of known viral RNA copy numbers for absolute quantification.
-
Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage of inhibition relative to the virus control and determine the EC50 value.
Visualizations
Caption: Workflow for determining CC50 and EC50 of this compound.
Caption: Cathepsin L-mediated viral entry and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Cysteine Protease Inhibitors: Z-LVG-CHN2 vs. E-64d
For Immediate Release
In the intricate world of cellular biology and drug development, the precise inhibition of enzymes is paramount. Cysteine proteases, a class of enzymes crucial in various physiological and pathological processes, are prime targets for therapeutic intervention. This guide provides an in-depth, objective comparison of two prominent irreversible cysteine protease inhibitors: Z-LVG-CHN2 and E-64d. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their performance backed by experimental data.
At a Glance: this compound and E-64d
This compound is a cell-permeable, irreversible tripeptide derivative that acts as an inhibitor of cysteine proteinases.[1][2][3][4][5] Its mechanism of action is particularly noted in the context of virology, where it has been shown to effectively block the replication of viruses like Herpes Simplex Virus (HSV) and, notably, SARS-CoV-2. It is suggested to mimic a portion of the human cysteine proteinase-binding center.
E-64d , also known as Aloxistatin, is a synthetic, cell-permeable, and irreversible inhibitor of a broad range of cysteine proteases. It is the ethyl ester prodrug of E-64c, which is its active form. E-64d is widely recognized for its ability to inhibit lysosomal and cytosolic cysteine proteases, including various cathepsins and calpains. Its therapeutic potential has been extensively studied in the context of neurodegenerative diseases, such as Alzheimer's disease.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activity of this compound and E-64d against various cysteine proteases. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is collated from various sources.
| Inhibitor | Target | Inhibitory Concentration | Notes |
| This compound | SARS-CoV-2 (in Vero E6 cells) | EC50 = 190 nM | Effective concentration for 50% inhibition of viral replication. |
| SARS-CoV-2 (in A549-hACE2 cells) | EC50 = 0.046 µM | Antiviral activity is cell-line dependent. | |
| SARS-CoV-2 (in HeLa-hACE2 cells) | EC50 = 0.006 µM | Demonstrates potent antiviral activity in specific cell types. | |
| Cathepsin L | - | Identified as a target, but specific IC50/Ki values are not readily available in the reviewed literature. | |
| E-64d | Calpain | IC50 ≈ 0.5–1 µM | Typical reported value for calpain inhibition. |
| Prion Protein Accumulation | IC50 = 0.5 µM | Inhibition in scrapie-infected neuroblastoma cells. | |
| Cathepsin B & L | - | Known to inhibit, but specific IC50 values for E-64d are not consistently reported. | |
| E-64 (related compound) | Cathepsin K | IC50 = 1.4 nM | E-64 is the parent compound of E-64d. |
| Cathepsin L | IC50 = 2.5 nM | ||
| Cathepsin S | IC50 = 4.1 nM | ||
| Cathepsin B | IC50 = 6 µM | In filarial parasite. | |
| Papain | IC50 = 9 nM |
Mechanism of Action and Cellular Effects
Both this compound and E-64d are irreversible inhibitors, meaning they form a stable, covalent bond with the active site cysteine residue of their target proteases, leading to permanent inactivation.
This compound primarily demonstrates its utility in antiviral research. Its inhibition of host cell cysteine proteases, such as cathepsin L, is crucial for preventing the entry of certain viruses, including SARS-CoV-2, into the host cell. This mechanism highlights its potential as a host-directed antiviral therapeutic.
E-64d exhibits a broader spectrum of activity, impacting various cellular pathways. As a prodrug, it readily crosses cell membranes and is then converted to its active form, E-64c, by intracellular esterases. This allows for the effective inhibition of both lysosomal and cytosolic cysteine proteases. Its inhibition of cathepsin B has been shown to reduce the production of neurotoxic amyloid-β peptides in animal models of Alzheimer's disease, suggesting a neuroprotective role. Furthermore, E-64d's inhibition of calpains has been implicated in reducing neuronal damage after spinal cord injury.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: this compound inhibits SARS-CoV-2 entry by blocking Cathepsin L.
Caption: E-64d reduces amyloid-β production by inhibiting Cathepsin B.
Caption: Experimental workflow for determining the IC50 of an irreversible inhibitor.
Experimental Protocols
General Protocol for Determining IC50 of an Irreversible Cysteine Protease Inhibitor (Fluorometric Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of irreversible inhibitors like this compound and E-64d.
Materials:
-
Purified cysteine protease (e.g., Cathepsin L, Cathepsin B, Calpain)
-
Inhibitor stock solution (this compound or E-64d) in a suitable solvent (e.g., DMSO)
-
Assay Buffer: The composition will vary depending on the specific protease. For example, for Cathepsin B: 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT.
-
Fluorogenic Substrate: Specific to the protease being assayed (e.g., Z-FR-AMC for Cathepsin B/L, Suc-LLVY-AMC for Calpain).
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh assay buffer and substrate solution.
-
Inhibitor Dilution: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (assay buffer with the same concentration of solvent used for the inhibitor).
-
Reaction Setup: In a 96-well black microplate, add a fixed amount of the purified enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions and the vehicle control to the respective wells containing the enzyme.
-
Pre-incubation: For irreversible inhibitors, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 37°C) to allow for the covalent bond formation. The pre-incubation time is a critical parameter and should be optimized.
-
Initiate Reaction: Add the fluorogenic substrate to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calpain Activity Assay in Cell Lysates
This protocol outlines a method to assess the inhibitory effect of E-64d on endogenous calpain activity in a cellular context.
Materials:
-
Cell culture and treatment reagents
-
E-64d
-
Cell lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors other than cysteine protease inhibitors)
-
Calpain Activity Assay Kit (commercially available kits typically include a specific calpain substrate like Suc-LLVY-AMC or Ac-LLY-AFC, and a reaction buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and culture them to the desired confluency. Treat the cells with various concentrations of E-64d or a vehicle control for a specific duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the cell lysis buffer on ice.
-
Centrifugation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein concentration assay.
-
Calpain Activity Assay:
-
In a 96-well black microplate, add an equal amount of protein from each cell lysate to respective wells.
-
Add the calpain reaction buffer provided in the assay kit to each well.
-
Initiate the reaction by adding the calpain-specific fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no cell lysate) from all readings.
-
Normalize the fluorescence readings to the protein concentration for each sample.
-
Calculate the percentage of calpain inhibition in the E-64d-treated samples relative to the vehicle-treated control.
-
Conclusion
Both this compound and E-64d are potent, irreversible inhibitors of cysteine proteases with distinct profiles and applications. This compound has emerged as a valuable tool in antiviral research, particularly for viruses that rely on cathepsin-mediated entry. Its high potency in cellular models of SARS-CoV-2 infection makes it a compelling lead compound for the development of host-directed antiviral therapies.
E-64d, with its broader inhibitory spectrum against both cathepsins and calpains, has a more established role in studying fundamental cellular processes and has shown significant promise in preclinical models of neurodegenerative diseases and ischemic injury. Its ability to reduce the pathological hallmarks of Alzheimer's disease underscores its therapeutic potential in this area.
The choice between this compound and E-64d will ultimately depend on the specific research question and the target cysteine protease or cellular pathway of interest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the roles of these critical enzymes in health and disease.
References
- 1. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Antiviral Efficacy of Z-LVG-CHN2 and K777
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing search for effective antiviral therapeutics has led to the investigation of numerous small molecules targeting various stages of the viral life cycle. Among these, protease inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the antiviral efficacy of two such compounds: Z-LVG-CHN2 and K777. Both are cysteine protease inhibitors, but they exhibit distinct mechanisms of action and antiviral profiles. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in the field of virology and drug development.
Quantitative Antiviral Efficacy
The following tables summarize the reported in vitro efficacy of this compound and K777 against various viruses. Efficacy is primarily reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that inhibits 50% of viral activity or replication.
Table 1: Antiviral Efficacy of this compound
| Virus | Cell Line | Assay Type | EC50 / IC50 | Citation |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 190 nM | [1] |
| SARS-CoV-2 | Vero | Cytopathic Effect (CPE) | < 500 nM | [2] |
| Herpes Simplex Virus (HSV) | - | - | Inhibition observed | |
| Poliovirus | - | - | No significant effect |
Table 2: Antiviral Efficacy of K777
| Virus | Cell Line | Assay Type | EC50 / IC50 | Citation |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 74 nM | [3] |
| SARS-CoV-2 | HeLa/ACE2 | - | 4 nM | [3][4] |
| SARS-CoV-2 | A549/ACE2 | - | < 80 nM | |
| SARS-CoV-2 | Caco-2 | - | 4.3 µM (EC90) | |
| SARS-CoV-2 | Calu-3 | - | 3.7 µM | |
| SARS-CoV-1 (pseudovirus) | - | Pseudovirus Entry | 0.68 nM (IC50) | |
| MERS-CoV (pseudovirus) | - | Pseudovirus Entry | 46.12 nM (IC50) | |
| Ebola Virus (EBOV) (pseudovirus) | - | Pseudovirus Entry | 0.87 nM (IC50) | |
| Human Coronavirus 229E (HCoV-229E) (pseudovirus) | - | Pseudovirus Entry | 1.48 nM (IC50) | |
| Human Coronavirus NL63 (HCoV-NL63) (pseudovirus) | - | Pseudovirus Entry | 6.78 nM (IC50) |
Mechanism of Action
This compound: A Viral Protease Inhibitor
This compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It has been identified as a potent inhibitor of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro). This viral enzyme is essential for the replication of coronaviruses, as it cleaves the viral polyproteins into functional non-structural proteins. By inhibiting 3CLpro, this compound directly interferes with the viral replication machinery.
Figure 1. Mechanism of action of this compound.
K777: A Host-Directed Antiviral
In contrast to this compound, K777 acts as a host-directed antiviral. It is a potent and irreversible inhibitor of host cysteine proteases, specifically cathepsin L and, to a lesser extent, cathepsin B. Many viruses, including SARS-CoV-2, utilize these host proteases for the processing of their viral spike proteins, a critical step for viral entry into host cells. By inhibiting cathepsin L, K777 prevents the cleavage of the viral spike protein, thereby blocking the virus from entering and infecting the host cell. This host-directed mechanism makes it less likely for the virus to develop resistance.
Figure 2. Mechanism of action of K777.
Experimental Protocols
Antiviral Assay for this compound (Cytopathic Effect Assay)
The antiviral activity of this compound against SARS-CoV-2 was determined using a cytopathic effect (CPE) reduction assay.
-
Cell Culture: Vero E6 cells were seeded in 96-well plates and incubated to form a monolayer.
-
Compound Preparation: this compound was serially diluted to various concentrations.
-
Infection: The cell monolayers were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds were added to the cells.
-
Incubation: The plates were incubated for a defined period (e.g., 72 hours) to allow for viral replication and the development of CPE.
-
CPE Evaluation: The extent of CPE was quantified by measuring cell viability using a reagent such as CellTiter-Glo, which measures ATP content.
-
Data Analysis: The EC50 value was calculated by determining the compound concentration that resulted in a 50% reduction of the viral CPE.
Figure 3. Workflow for the Cytopathic Effect (CPE) Assay.
Antiviral Assay for K777 (Pseudovirus Entry Assay)
The inhibitory effect of K777 on viral entry was often assessed using a pseudovirus entry assay.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with a plasmid encoding a viral envelope protein (e.g., SARS-CoV-2 Spike) and a plasmid encoding a viral backbone that contains a reporter gene (e.g., luciferase).
-
Target Cell Preparation: Target cells that express the appropriate viral receptor (e.g., HeLa cells overexpressing ACE2) are seeded in 96-well plates.
-
Compound Treatment: The target cells are pre-incubated with various concentrations of K777.
-
Infection: The treated cells are then infected with the pseudoviruses.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated as the concentration of K777 that causes a 50% reduction in reporter gene activity compared to untreated, infected cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Z-LVG-CHN2 and the Landscape of Coronavirus Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Z-LVG-CHN2 and its role as a coronavirus inhibitor, clarifying its primary target and comparing its mechanism to that of 3C-like protease (3CLpro) inhibitors. While initial interest may lie in this compound as a 3CLpro inhibitor, it is crucial to note that experimental evidence identifies it as a potent inhibitor of Cathepsin L, a host-cell protease involved in viral entry. This guide will therefore objectively compare the validation, mechanism, and performance of Cathepsin L inhibitors, including this compound, with established 3CLpro inhibitors, supported by experimental data.
Correcting the Target: this compound is a Cathepsin L Inhibitor
Contrary to the initial query, this compound is not a specific inhibitor of the viral 3CLpro. Instead, it has been identified as a cell-permeable and irreversible inhibitor of Cathepsin L, a cysteine protease found in the endosomes of host cells.[1] This distinction is critical as it defines a different antiviral strategy. Cathepsin L inhibitors block the virus at the entry stage, while 3CLpro inhibitors target the replication machinery of the virus after it has entered the cell. This compound has demonstrated antiviral activity against SARS-CoV-2 with an EC50 of 190 nM by inhibiting this host-cell protease.[1]
The Two Arms of Protease Inhibition in Coronaviruses: Entry vs. Replication
To effectively compare this compound, we must delineate the two distinct protease targets in the context of coronavirus infection:
-
Cathepsin L (Host-Targeted): This host cysteine protease is crucial for the proteolytic activation of the viral spike (S) protein in the endosomal pathway, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, compounds like this compound prevent the virus from successfully entering the host cell.
-
3C-like Protease (3CLpro; Virus-Targeted): Also known as the main protease (Mpro), 3CLpro is a viral cysteine protease that is essential for the post-translational processing of the viral polyproteins into functional non-structural proteins (nsps). These nsps are vital for the assembly of the viral replication and transcription complex. Inhibiting 3CLpro effectively halts viral replication.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of selected Cathepsin L and 3CLpro inhibitors against their respective targets and in cell-based antiviral assays.
Table 1: Potency of Cathepsin L Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | EC50 (Antiviral Assay) | Cell Line | Reference(s) |
| This compound | Cathepsin L | <50 nM | 190 nM | - | [1][2] |
| SID 26681509 | Cathepsin L | 56 nM | - | - | [3] |
| K11777 (K777) | Cathepsin L | - | 74 nM | Vero E6 | |
| K11777 (K777) | Cathepsin L | - | 4 nM | HeLa/ACE2 |
Table 2: Potency of 3CLpro Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | EC50 (Antiviral Assay) | Cell Line | Reference(s) |
| Nirmatrelvir (PF-07321332) | 3CLpro | 50 nM | 32.6 - 280 nM | A549, dNHBE | |
| GC376 | 3CLpro | 30 nM | 3.37 µM | - | |
| Boceprevir | 3CLpro | 4.1 µM | 1.90 µM | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize Cathepsin L and 3CLpro inhibitors.
Protocol 1: Cathepsin L Enzymatic Assay (Fluorogenic)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against Cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM sodium chloride, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of recombinant Cathepsin L in Assay Buffer to a final concentration of 0.1–0.5 nM.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the 96-well plate, add 50 µL of the diluted test inhibitor or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the Cathepsin L working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm for AMC-based substrates) kinetically over 30 minutes.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).
Protocol 2: 3CLpro FRET-Based Enzymatic Assay
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the enzymatic activity of 3CLpro and the potency of its inhibitors.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Test inhibitor (e.g., Nirmatrelvir) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of recombinant 3CLpro in Assay Buffer to a final concentration of 15-20 nM.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer, maintaining a constant final DMSO concentration.
-
To each well of the microplate, add 50 µL of the diluted inhibitor or vehicle control.
-
Add 25 µL of the 3CLpro working solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Prepare a working solution of the FRET substrate in Assay Buffer to a final concentration of 25-30 µM.
-
Start the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Incubate the plate at 25°C for 15-60 minutes.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm for Edans/Dabcyl pair).
-
Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value using a non-linear regression analysis of the dose-response curve.
Protocol 3: Cell-Based SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)
This protocol details a method to evaluate the antiviral efficacy of a compound in a cell-based system by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
Test inhibitor
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.0 and incubate at 37°C for 3 hours.
-
After the incubation period, remove the viral inoculum and add the serially diluted test compound in DMEM to the respective wells.
-
Incubate the plates at 37°C for 72 hours.
-
Following incubation, remove the medium and overlay the cells with a mixture of DMEM and agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubate for an additional 2-3 days until visible plaques are formed.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution and then wash with water to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value, the concentration at which the compound inhibits plaque formation by 50%.
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways targeted by Cathepsin L and 3CLpro inhibitors, as well as a generalized experimental workflow for inhibitor validation.
Caption: Coronavirus inhibition pathways.
Caption: Inhibitor validation workflow.
Conclusion
The validation of this compound as a Cathepsin L inhibitor underscores the importance of targeting host factors as a viable antiviral strategy. This approach, which focuses on preventing viral entry, offers a distinct advantage over inhibitors that target viral replication machinery, as it may be less susceptible to the development of viral resistance. However, the cell-type-specific activity of Cathepsin L inhibitors warrants further investigation to determine their clinical utility.
In contrast, 3CLpro inhibitors like Nirmatrelvir have demonstrated significant clinical success by directly targeting a crucial viral enzyme. The extensive body of research on 3CLpro inhibitors provides a robust framework for the development of potent and specific antiviral therapeutics.
For researchers and drug development professionals, both Cathepsin L and 3CLpro represent compelling targets for the development of novel coronavirus therapies. A comprehensive understanding of their distinct mechanisms of action, supported by rigorous experimental validation, is paramount for the rational design of next-generation antiviral agents. This guide serves as a foundational resource for comparing these two important classes of protease inhibitors.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
Validating the Inhibitory Effect of Z-LVG-CHN2 on Cathepsin L: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on key enzymatic targets is paramount. This guide provides a comparative analysis of Z-LVG-CHN2, a cell-permeable, irreversible cysteine protease inhibitor, and its inhibitory action on Cathepsin L. We present a side-by-side comparison with other known Cathepsin L inhibitors, supported by quantitative data and detailed experimental protocols.
Unveiling the Inhibitors: A Quantitative Comparison
To provide a quantitative benchmark, the table below compares the IC50 values of several well-characterized Cathepsin L inhibitors.
| Inhibitor | IC50 for Cathepsin L | Type of Inhibition | Reference |
| This compound | Not available | Irreversible | [4] |
| E-64 | 2.5 nM | Irreversible | [5] |
| Z-FY-CHO | 0.85 nM | Reversible | |
| SID 26681509 | 56 nM | Reversible, Slow-binding |
Mechanism of Action: Covalent Inhibition of Cathepsin L
This compound, as a diazomethylketone-containing peptide derivative, acts as an irreversible inhibitor of cysteine proteases like Cathepsin L. The mechanism involves the nucleophilic attack by the active site cysteine residue of Cathepsin L on the diazomethylketone warhead of this compound. This leads to the formation of a stable, covalent thioether bond, effectively and permanently inactivating the enzyme.
Figure 1. Covalent modification of Cathepsin L by this compound.
Experimental Protocols: Validating Cathepsin L Inhibition
To quantitatively assess the inhibitory effect of this compound and other compounds on Cathepsin L, a fluorometric activity assay is commonly employed. This assay measures the cleavage of a fluorogenic substrate by the enzyme, resulting in a fluorescent signal that is proportional to the enzyme's activity.
Fluorometric Cathepsin L Inhibition Assay Protocol
I. Materials and Reagents:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, containing EDTA and DTT)
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
-
DMSO (for dissolving inhibitors)
II. Experimental Workflow:
Figure 2. Workflow for Cathepsin L inhibition assay.
III. Detailed Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Cathepsin L in pre-chilled Assay Buffer.
-
Prepare a stock solution of this compound and other inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the prepared Cathepsin L working solution to each well of a 96-well black microplate.
-
Include wells for:
-
No-enzyme control: Assay Buffer only.
-
Enzyme control (100% activity): Cathepsin L solution with DMSO (vehicle control).
-
Test inhibitor wells: Cathepsin L solution with serially diluted this compound or other inhibitors.
-
-
-
Inhibitor Incubation:
-
Add the serially diluted inhibitors or DMSO vehicle to the appropriate wells.
-
For irreversible inhibitors like this compound, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for the covalent modification to occur. For reversible inhibitors, this pre-incubation may be shorter or omitted.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings can be taken in a kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Determine the rate of reaction for the kinetic reads or the final fluorescence for the endpoint reads.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a potent, irreversible inhibitor of Cathepsin L, a class of compounds with significant therapeutic potential. While a direct enzymatic IC50 value for this compound is not widely reported, its comparison with other well-characterized inhibitors such as E-64 provides a valuable framework for its evaluation. The detailed experimental protocol provided herein offers a robust method for researchers to independently validate and quantify the inhibitory effects of this compound and other novel compounds against Cathepsin L, thereby aiding in the advancement of drug discovery programs targeting this important enzyme.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Z-LVG-CHN2: A Comparative Analysis of a Cysteine Protease Inhibitor's Efficacy Against Coronaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of Z-LVG-CHN2, a cysteine protease inhibitor, against various coronavirus strains. The information is compiled from preclinical research and aims to offer an objective overview of its performance relative to other antiviral compounds, supported by available experimental data.
Executive Summary
This compound has demonstrated potent in vitro activity against several members of the Coronaviridae family, including SARS-CoV-2, SARS-CoV-1, and Human Coronavirus 229E (HCoV-229E). Its mechanism of action involves the inhibition of cathepsin L, a host cell protease crucial for the entry of these viruses through the endosomal pathway. This activity is cell-type dependent, showing efficacy in cells relying on this pathway for viral entry, while being ineffective in cells that primarily utilize the TMPRSS2 serine protease pathway. This guide presents the available quantitative data, details the experimental methodologies used to assess its efficacy, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound
The antiviral activity of this compound has been quantified through half-maximal effective concentration (EC50) values, which indicate the concentration of the drug that inhibits 50% of the viral replication. The following tables summarize the available data for this compound and comparable antiviral agents.
Table 1: In Vitro Efficacy of this compound Against Various Coronavirus Strains
| Virus Strain | Cell Line | EC50 (µM) | Citation |
| SARS-CoV-2 | VeroE6-eGFP | 1.33 | [1] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | [1] |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | [1] |
| SARS-CoV-1 | A549-hACE2 | 0.050 | [1] |
| HCoV-229E | HeLa-hACE2 | 0.069 | [1] |
| SARS-CoV-2 (Omicron) | Primary Human Nasal Epithelial Cells | >20 (inactive) |
Table 2: Comparative In Vitro Efficacy of this compound and Other Cysteine Protease Inhibitors Against SARS-CoV-2
| Compound | Target | Cell Line | EC50 (µM) | Citation |
| This compound | Cathepsin L | Vero E6 | 0.19 | |
| MDL-28170 | Cathepsin B/L | Vero E6 | 0.22 | |
| VBY-825 | Cysteine Protease | Vero E6 | 0.3 | |
| ONO 5334 | Cathepsin K | Vero E6 | 0.41 |
Table 3: Comparative In Vitro Efficacy of this compound and Other Antivirals with Different Mechanisms of Action Against SARS-CoV-2
| Compound | Mechanism of Action | Cell Line | EC50 (µM) | Citation |
| This compound | Cathepsin L Inhibitor | VeroE6-eGFP | 1.33 | |
| Remdesivir | RdRp Inhibitor | VeroE6-eGFP | 1.34 | |
| PF-00835231 | Mpro Inhibitor | A549-hACE2 | 0.53 | |
| Molnupiravir | RdRp Inhibitor | Vero E6 | Not directly compared | |
| K777 | Cathepsin L Inhibitor | Not directly compared | Not directly compared | |
| Nirmatrelvir (PF-07321332) | Mpro Inhibitor | Primary Human Nasal Epithelial Cells | 2.5 (active) |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound's antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to prevent virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in cell culture medium.
-
Infection and Treatment: On the day of the experiment, remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted compounds to the respective wells. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or using a commercial cell viability reagent (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the virus as described for the CPE assay. Synchronize the infection by incubating the virus with the cells for a short period (e.g., 1 hour) at 4°C (for attachment) and then shifting to 37°C to initiate entry.
-
Compound Addition at Different Time Points: Add the test compound at a fixed, effective concentration (e.g., 5-10 times the EC50) to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Incubation and Endpoint Measurement: Incubate the plates for a full replication cycle (e.g., 24 hours). The antiviral effect is then measured by quantifying a suitable endpoint, such as viral RNA in the supernatant (by RT-qPCR) or viral protein expression in the cells (by immunostaining).
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time point at which the compound loses its antiviral activity indicates the approximate end of the stage in the viral life cycle that it targets.
Signaling Pathways and Experimental Workflows
Coronavirus Entry Pathways
Coronaviruses can enter host cells through two main pathways: the endosomal pathway and the non-endosomal (plasma membrane) pathway. The pathway utilized depends on the availability of host cell proteases.
Caption: Coronavirus entry pathways: endosomal (Cathepsin L-dependent) and non-endosomal (TMPRSS2-dependent).
Experimental Workflow for Antiviral Efficacy Testing
The general workflow for determining the in vitro efficacy of an antiviral compound like this compound is a multi-step process.
Caption: A generalized workflow for assessing the in vitro antiviral efficacy of a test compound.
Logical Relationship of this compound's Cell-Specific Activity
The efficacy of this compound is directly linked to the viral entry pathway utilized by the host cell.
Caption: Logical diagram illustrating the cell-specific antiviral activity of this compound.
Conclusion
This compound is a potent inhibitor of coronavirus replication in vitro, specifically targeting the cathepsin L-dependent endosomal entry pathway. Its efficacy is pronounced against several coronaviruses, including SARS-CoV-2 and SARS-CoV-1, in cell lines that rely on this entry mechanism. However, its lack of activity in cells expressing high levels of TMPRSS2 highlights a key limitation for its potential as a broad-spectrum anti-coronavirus agent, as many respiratory cells utilize the TMPRSS2 pathway. Further research, including head-to-head comparative studies with a wider range of viral variants and other classes of antivirals, is necessary to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide provide a foundational understanding for researchers in the field of antiviral drug development.
References
A Comparative Guide to the Combination Antiviral Potential of Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cysteine protease inhibitor Z-LVG-CHN2 and its potential for use in combination with other antiviral agents. While direct experimental data on this compound in combination therapies is not currently available in the public domain, this document extrapolates its potential based on its known mechanism of action and compares it with the demonstrated efficacy of other cathepsin L inhibitors in synergistic antiviral combinations.
Introduction to this compound: A Host-Targeted Antiviral
This compound is a small molecule inhibitor of cathepsin L, a host cysteine protease.[1] Its antiviral activity stems from its ability to block a critical step in the life cycle of several viruses, particularly coronaviruses. Many viruses, including SARS-CoV-2, can utilize the endosomal pathway for entry into host cells. This process requires the cleavage of the viral spike protein by host proteases within the endosome to facilitate fusion of the viral and endosomal membranes. Cathepsin L is a key protease involved in this activation step. By inhibiting cathepsin L, this compound effectively blocks this route of viral entry.
The Rationale for Combination Therapy
The core principle behind antiviral combination therapy is to target multiple, distinct stages of the viral life cycle simultaneously. This approach offers several potential advantages over monotherapy:
-
Enhanced Antiviral Potency (Synergy): Combining drugs with different mechanisms of action can lead to a greater reduction in viral replication than the additive effect of each drug alone.
-
Reduced Risk of Drug Resistance: It is more difficult for a virus to develop mutations that confer resistance to two or more drugs with different targets simultaneously.
-
Lower Effective Doses: Synergistic effects may allow for the use of lower concentrations of each drug, potentially reducing dose-related toxicity.
For a host-targeted agent like this compound, a particularly compelling combination strategy involves pairing it with a direct-acting antiviral (DAA) that inhibits a viral enzyme, such as the viral polymerase or protease. This dual approach would create a formidable barrier to infection by blocking both viral entry and a subsequent step in replication.
Comparative Analysis of Cathepsin L Inhibitor Combinations
While specific data for this compound combinations is pending, studies on other cathepsin L inhibitors provide strong proof-of-concept for this strategy. A key combination approach involves the dual blockade of the two primary entry pathways for SARS-CoV-2: the endosomal pathway (mediated by cathepsins) and the cell surface pathway (mediated by the serine protease TMPRSS2).
Table 1: Synergistic Inhibition of Coronavirus Entry with Cathepsin L and TMPRSS2 Inhibitors
| Virus | Cell Line | Cathepsin B/L Inhibitor | TMPRSS2 Inhibitor | % Infection Blockade (Inhibitor Alone) | % Infection Blockade (Combination) | Synergy Observed |
| SARS-CoV-2 | Vero-TMPRSS2 | E-64d | Camostat Mesylate | E-64d: ~21%; Camostat: ~57% | ~92% | Yes[2] |
| SARS-CoV | Vero-TMPRSS2 | E-64d | Camostat Mesylate | E-64d: ~20%; Camostat: ~47% | ~98% | Yes[2] |
| SARS-CoV | HeLa-ACE2/TMPRSS2 | EST | Camostat Mesylate | EST: ~34%; Camostat: ~58% | ~100% | Yes[2] |
Data extrapolated from graphical representations in the cited study.
The data clearly demonstrates that while individual inhibition of either the cathepsin or TMPRSS2 pathway is only partially effective in cell lines expressing both proteases, the combination of inhibitors leads to a near-complete blockade of viral entry.[2] This synergistic effect is a powerful testament to the potential of this combination strategy.
Another promising approach is the development of dual-target inhibitors that act on both a host protease and a viral protease.
Table 2: Antiviral Activity of a Dual-Target Inhibitor of Cathepsin L and SARS-CoV-2 3CL Protease
| Compound | Target(s) | Cell Line | EC50 (nM) |
| SM141 | Cathepsin L and SARS-CoV-2 3CLpro | A549-hACE2 | 8.2 |
| SM142 | Cathepsin L and SARS-CoV-2 3CLpro | A549-hACE2 | 14.7 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
These findings further underscore the therapeutic potential of simultaneously targeting host- and virus-specific proteases.
Visualizing the Strategy: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Dual blockade of SARS-CoV-2 entry pathways.
Caption: Workflow for in vitro synergy testing.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the synergistic antiviral activity of this compound with other antiviral agents.
In Vitro Antiviral Synergy Assay (Cytopathic Effect Reduction)
Objective: To determine the half-maximal effective concentration (EC50) of this compound and a partner antiviral, both alone and in combination, and to quantify their synergistic, additive, or antagonistic effects.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium and supplements
-
Coronavirus stock of known titer
-
This compound and partner antiviral agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the partner antiviral agent. For combination testing, prepare a checkerboard matrix of concentrations of both compounds.
-
Compound Addition: Add the diluted compounds (singly and in combination) to the cell monolayers. Include "cells only" (for toxicity control) and "virus only" (for maximal cytopathic effect) controls.
-
Virus Infection: Infect the cells with the coronavirus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect (CPE) in the "virus only" control wells (typically 48-72 hours).
-
Quantification of CPE: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the "virus only" control.
-
Determine the EC50 value for each compound alone and for the fixed-ratio combinations using non-linear regression analysis.
-
Analyze the combination data using synergy models such as the Loewe additivity model to generate synergy scores. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
-
Viral RNA Yield Reduction Assay
Objective: To quantify the effect of this compound, a partner antiviral, and their combination on the production of viral RNA.
Materials:
-
Materials from the CPE assay
-
RNA extraction kit
-
RT-qPCR master mix, primers, and probes specific for a viral gene
Procedure:
-
Follow steps 1-5 of the In Vitro Antiviral Synergy Assay protocol.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.
-
RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the amount of viral RNA in each sample.
-
Data Analysis:
-
Determine the viral RNA copy number for each condition.
-
Calculate the percentage of viral RNA reduction for each compound concentration relative to the "virus only" control.
-
Determine the EC50 values and synergy scores as described for the CPE assay.
-
Conclusion and Future Directions
This compound, as a cathepsin L inhibitor, represents a promising host-targeted antiviral agent. While direct evidence of its efficacy in combination with other antivirals is yet to be published, the strong synergistic effects observed with other cathepsin L inhibitors in combination with TMPRSS2 inhibitors provide a compelling rationale for its investigation in similar regimens. Future studies should focus on in vitro and in vivo testing of this compound in combination with direct-acting antivirals that target key viral enzymes of coronaviruses and other emerging viral pathogens. Such research will be crucial in developing robust, broad-spectrum antiviral strategies to combat current and future viral threats.
References
Evaluating the Synergistic Potential of Z-LVG-CHN2: A Guide for Researchers
For drug development professionals and scientists exploring novel therapeutic strategies, understanding the synergistic effects of investigational compounds is paramount. Z-LVG-CHN2, a cell-permeable and irreversible inhibitor of cysteine cathepsins, has garnered attention for its potential therapeutic applications, particularly in the context of viral diseases. This guide provides a framework for evaluating the synergistic effects of this compound with other drugs, outlining key experimental protocols and data presentation methods.
At present, publicly available experimental data demonstrating the synergistic effects of this compound with other specific drugs is limited. Research has primarily focused on its standalone activity as a cysteine protease inhibitor, notably its ability to block the replication of viruses like SARS-CoV-2 by inhibiting the 3CL pro protease.
This guide, therefore, serves as a methodological blueprint for researchers aiming to investigate the combinatorial potential of this compound.
Conceptual Framework for Synergy Evaluation
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Investigating synergy is crucial as it can lead to:
-
Enhanced therapeutic efficacy: Achieving a desired therapeutic outcome with lower doses of individual drugs.
-
Reduced toxicity: Lowering drug concentrations can minimize off-target effects and improve patient tolerance.
-
Overcoming drug resistance: Targeting multiple pathways simultaneously can be more effective against resistant pathogens or cancer cells.
The primary mechanism of this compound involves the inhibition of cysteine cathepsins, a family of proteases involved in various physiological and pathological processes, including viral entry and replication, and cancer progression. Potential synergistic partners for this compound could include:
-
Other antiviral agents: Drugs targeting different stages of the viral life cycle, such as viral entry, replication, or assembly.
-
Chemotherapeutic agents: In cancer, combining this compound with drugs that induce apoptosis or inhibit other key signaling pathways could lead to enhanced anti-tumor activity.
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic effects of this compound with other drugs, a systematic experimental approach is required. The checkerboard assay is a widely accepted method for this purpose.
Checkerboard Assay Protocol
-
Cell Culture: Select an appropriate cell line relevant to the disease model (e.g., Vero E6 cells for SARS-CoV-2, or a relevant cancer cell line). Culture the cells to the desired confluency in 96-well plates.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug(s) in culture medium.
-
Drug Combination Matrix: In the 96-well plate, create a matrix of drug concentrations. Typically, one drug is diluted along the x-axis, and the other along the y-axis. This creates a grid of wells with varying concentrations of both drugs, as well as single-drug controls and a no-drug control.
-
Treatment and Incubation: Add the drug combinations to the cells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
Effect Measurement: Assess the biological effect of the drug combinations. The method of assessment will depend on the disease model:
-
Antiviral Assays: Measure viral replication through methods like plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral proteins.
-
Anticancer Assays: Determine cell viability or proliferation using assays such as MTT, MTS, or CellTiter-Glo. Apoptosis can be measured using caspase activity assays or flow cytometry.
-
-
Data Analysis: Analyze the data to determine the nature of the drug interaction (synergistic, additive, or antagonistic).
Data Analysis and Synergy Scoring
Several models can be used to calculate synergy scores from the checkerboard assay data. Commonly used models include:
-
Highest Single Agent (HSA) Model: Compares the combination effect to the effect of the most effective single agent.
-
Loewe Additivity Model: Based on the principle that a drug cannot interact with itself. It assumes that if two drugs have similar mechanisms, their combined effect should be additive.
-
Bliss Independence Model: Assumes that two drugs act independently. Synergy is observed if the combination effect is greater than the product of the individual drug effects.
-
Zero Interaction Potency (ZIP) Model: A more recent model that combines aspects of the Loewe and Bliss models.
The results of these analyses are often visualized as synergy maps, where synergistic interactions are highlighted.
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpreting the results of synergy studies.
Table 1: Hypothetical Synergistic Effects of this compound with Drug X on Viral Replication
| This compound (µM) | Drug X (µM) | % Inhibition (this compound alone) | % Inhibition (Drug X alone) | % Inhibition (Combination) | Synergy Score (e.g., Bliss) |
| 0.1 | 0.5 | 15 | 20 | 55 | 28.75 |
| 0.1 | 1.0 | 15 | 35 | 70 | 33.25 |
| 0.5 | 0.5 | 40 | 20 | 80 | 37.5 |
| 0.5 | 1.0 | 40 | 35 | 95 | 42.25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.
Caption: Workflow for evaluating drug synergy using a checkerboard assay.
Performance Benchmark of Z-LVG-CHN2: A Comparative Analysis Against Known Antiviral Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cysteine protease inhibitor Z-LVG-CHN2 against other established antiviral compounds. The following sections present quantitative performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this compound's profile.
Quantitative Performance Data
The antiviral efficacy of this compound and its comparators is summarized below. The data is primarily focused on SARS-CoV-2 due to the extensive research conducted in this area. The half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are presented for a direct comparison of potency and safety margins.
| Compound | Target/Mechanism | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Cysteine Protease Inhibitor | SARS-CoV-2 | Vero E6 | 0.19 | >10 | >52.6 | [1] |
| MDL-28170 | Cysteine Protease Inhibitor | SARS-CoV-2 | Vero E6 | <0.5 | >10 | >20 | [2] |
| ONO 5334 | Cysteine Protease Inhibitor | SARS-CoV-2 | Vero E6 | <0.5 | >10 | >20 | [2] |
| VBY-825 | Cathepsin Inhibitor | SARS-CoV-2 | Vero E6 | <0.5 | >10 | >20 | [2][3] |
| K777 | Cathepsin L Inhibitor | SARS-CoV-2 | Vero E6 | 0.074 | >10 | >135 | |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) Inhibitor | SARS-CoV-2 | Vero E6 | 0.55 | >27.5 | >50 | |
| PF-00835231 | 3CL Protease (Mpro) Inhibitor | SARS-CoV-2 | A549+ACE2 | 0.158 (48h) | >100 | >633 | |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) Inhibitor | SARS-CoV-2 | Vero E6 | 0.77 | >10 | >13 | |
| This compound | Cysteine Protease Inhibitor | HSV-1 | - | - | - | - |
Note: Direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions. The table prioritizes data from head-to-head comparative studies where available.
Experimental Protocols
The following outlines a general methodology for in vitro antiviral assays used to generate the data presented above. Specific parameters may vary between studies.
Cell-Based Antiviral Efficacy Assay (SARS-CoV-2)
-
Cell Lines: Vero E6 (African green monkey kidney epithelial cells), A549-hACE2 (human lung carcinoma cells engineered to express human ACE2), or Calu-3 (human lung adenocarcinoma cells) are commonly used.
-
Virus: SARS-CoV-2 isolates, such as USA-WA1/2020, are propagated in a suitable cell line (e.g., Vero E6). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
Assay Procedure:
-
Cells are seeded in 96-well or 384-well plates and incubated to form a monolayer.
-
The test compounds (e.g., this compound, comparators) are serially diluted to various concentrations.
-
The cell monolayers are pre-treated with the compound dilutions for a specified period (e.g., 1-2 hours).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.01 to 0.1.
-
After a viral adsorption period (e.g., 1 hour), the inoculum is removed, and fresh media containing the respective compound concentrations is added.
-
The plates are incubated for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
Quantitative Real-Time PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant, and the copy number of a specific viral gene (e.g., N gene) is quantified.
-
Cytopathic Effect (CPE) Reduction Assay: The ability of the compound to protect cells from virus-induced cell death is measured using cell viability reagents like MTS or CellTiter-Glo.
-
Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in infectious virus production.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay
-
Procedure: Uninfected cells are incubated with the same serial dilutions of the test compounds for the same duration as the antiviral assay.
-
Quantification: Cell viability is measured using assays such as MTS, which quantifies mitochondrial metabolic activity, or by visualizing cell morphology.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the replication cycle of SARS-CoV-2 and highlights the points of intervention for this compound and the comparator antiviral agents.
Caption: SARS-CoV-2 replication cycle and targets of various antiviral agents.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro screening of antiviral compounds.
Caption: Generalized workflow for determining antiviral efficacy and cytotoxicity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
